molecular formula C6H7ClN2S B141379 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole CAS No. 138300-59-1

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No.: B141379
CAS No.: 138300-59-1
M. Wt: 174.65 g/mol
InChI Key: VDUGMUQOYNINHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a versatile chemical scaffold designed for advanced medicinal and agricultural chemistry research. The 1,3,4-thiadiazole ring serves as a privileged bioisostere of pyrimidine bases, enabling it to interfere with crucial biological processes such as DNA replication and enzyme function . This core structure is strategically functionalized with a reactive chloromethyl group, facilitating further derivatization, and a cyclopropyl moiety, a fragment known to enhance metabolic stability, increase target affinity, and improve the overall drug-like properties of lead compounds . In pharmaceutical research, this compound provides a critical building block for constructing novel anticancer agents. Derivatives of 1,3,4-thiadiazole have demonstrated significant potency by inhibiting key enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), and by disrupting tubulin polymerization, leading to apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . Concurrently, the structure holds immense value in antidiabetic drug discovery, where analogous molecules have shown powerful inhibition of enzymes like α-glucosidase and α-amylase, outperforming standard therapeutics . Beyond biomedicine, this hybrid structure—featuring both the bioactive thiadiazole heterocycle and the robust cyclopropane ring—is highly relevant for developing next-generation agrochemicals. The cyclopropyl group is a established key pharmacophore in numerous commercial insecticides, fungicides, and herbicides, contributing to broad-spectrum activity and favorable environmental characteristics . As such, this reagent is ideally suited for synthesizing innovative compounds aimed at controlling crop diseases and pests. Its unique architecture supports hit-to-lead optimization campaigns across multiple domains, making it an essential tool for researchers in drug discovery and agrochemical development.

Properties

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUGMUQOYNINHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374002
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138300-59-1
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138300-59-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its chemical properties, potential biological activities, and plausible synthetic routes, aiming to serve as a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule featuring a central 1,3,4-thiadiazole ring substituted with a chloromethyl group at the 2-position and a cyclopropyl group at the 5-position. The presence of the reactive chloromethyl group and the metabolically stable cyclopropyl moiety makes it an interesting candidate for further investigation.

PropertyValueReference
Molecular Formula C₆H₇ClN₂S[1][2][3]
Molecular Weight 174.65 g/mol [1][2][3]
Melting Point 80 °C[3]
Boiling Point 70 °C at 0.01 mmHg[3]
Density 1.442 g/cm³[3]
Flash Point 134.1 °C[3]
Refractive Index 1.621[3]
XLogP3 2.15430[3]

Safety and Handling

Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Synthesis

A potential synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Acylthiosemicarbazide formation Acylthiosemicarbazide formation Cyclopropanecarboxylic acid->Acylthiosemicarbazide formation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide formation Cyclization Cyclization Acylthiosemicarbazide formation->Cyclization Acid catalyst (e.g., H₂SO₄) Chlorination Chlorination Cyclization->Chlorination e.g., SOCl₂ or PCl₅ This compound This compound Chlorination->this compound

Caption: Plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol:
  • Step 1: Synthesis of N-cyclopropylcarbonyl-thiosemicarbazide.

    • Cyclopropanecarboxylic acid is activated, for instance, by conversion to its acyl chloride using thionyl chloride.

    • The resulting cyclopropanecarbonyl chloride is then reacted with thiosemicarbazide in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding acylthiosemicarbazide.

  • Step 2: Cyclization to 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

    • The acylthiosemicarbazide intermediate is subjected to dehydrative cyclization using a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid. Gentle heating may be required to drive the reaction to completion.

    • The reaction mixture is then neutralized and the product, 2-amino-5-cyclopropyl-1,3,4-thiadiazole, is extracted and purified.

  • Step 3: Conversion to 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole.

    • The amino group of 2-amino-5-cyclopropyl-1,3,4-thiadiazole can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves diazotization with nitrous acid (from NaNO₂ and a strong acid) followed by hydrolysis.

  • Step 4: Chlorination to this compound.

    • The resulting 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole is then chlorinated using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the final product.

    • Purification can be achieved through techniques like column chromatography or recrystallization.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of a reactive chloromethyl group suggests that this compound could act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and DNA.

Antimicrobial Activity

Many 1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal activities.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the cyclopropyl group may enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Activity

The 1,3,4-thiadiazole ring is a structural component of several anticancer agents.[4][5][8] The cytotoxic effects of these compounds are often attributed to their ability to interfere with DNA synthesis, induce apoptosis, or inhibit key signaling pathways involved in cancer cell proliferation and survival. The electrophilic nature of the chloromethyl group in the target compound suggests a potential mechanism involving the alkylation of DNA or critical proteins within cancer cells, leading to cell cycle arrest and apoptosis.

The closely related analog, 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, has been investigated for its anticancer properties and has shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells.[9] The mechanism of action is thought to involve interaction with cellular targets that regulate apoptosis and cell cycle progression.[9]

A proposed general mechanism of action for 2-halomethyl-1,3,4-thiadiazole derivatives is depicted below:

G cluster_compound Compound cluster_interaction Cellular Interaction cluster_targets Potential Targets cluster_effects Biological Effects This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Alkylation of Biomolecules Alkylation of Biomolecules Cellular Uptake->Alkylation of Biomolecules Covalent bond formation DNA DNA Alkylation of Biomolecules->DNA Enzymes (e.g., kinases, polymerases) Enzymes (e.g., kinases, polymerases) Alkylation of Biomolecules->Enzymes (e.g., kinases, polymerases) DNA Damage DNA Damage DNA->DNA Damage Enzyme Inhibition Enzyme Inhibition Enzymes (e.g., kinases, polymerases)->Enzyme Inhibition Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Enzyme Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Development and optimization of a robust synthetic protocol.

  • Comprehensive in vitro and in vivo evaluation of its antimicrobial and anticancer activities. This should include determining Minimum Inhibitory Concentrations (MIC) against a panel of microbes and IC₅₀ values against various cancer cell lines.

  • Elucidation of the specific molecular targets and mechanisms of action. This could involve target identification studies, analysis of effects on cell cycle and apoptosis, and investigation of its impact on relevant signaling pathways.

  • Structure-activity relationship (SAR) studies. Synthesizing and testing analogs with modifications to the cyclopropyl and chloromethyl groups could provide insights into the structural requirements for optimal activity and selectivity.

This technical guide serves as a foundational resource for researchers interested in this compound. While specific data for this compound is emerging, the broader understanding of the 1,3,4-thiadiazole class of compounds suggests that it is a promising scaffold for the development of new therapeutic agents.

References

physicochemical properties of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological mechanisms of this compound. The information is curated for professionals in research and drug development, with a focus on structured data presentation and detailed methodologies.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a thiadiazole core substituted with a reactive chloromethyl group and a cyclopropyl moiety. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1][2] The presence of the electrophilic chloromethyl group suggests potential for covalent interactions with biological targets, while the cyclopropyl group can influence binding affinity and metabolic profile.[3]

Quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
CAS Number 138300-59-1[4][][6]
Molecular Formula C₆H₇ClN₂S[4][]
Molecular Weight 174.65 g/mol [4][]
Melting Point 80 °C[4]
Boiling Point 70 °C at 0.01 mmHg[4]
Density 1.442 g/cm³[4]
Flash Point 134.1 °C[4]
Refractive Index 1.621[4]
XLogP3 2.15430[4]
InChI Key VDUGMUQOYNINHU-UHFFFAOYSA-N[4][]
SMILES C1CC1C2=NN=C(S2)CCl[]

Experimental Protocols

Proposed Synthesis Protocol

A common and effective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of an appropriate acylthiosemicarbazide.[7][8] This proposed protocol adapts this general methodology.

G Proposed Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Chloromethylation (e.g., Sandmeyer-type reaction or direct substitution) A Cyclopropanecarboxylic acid C 1-(Cyclopropanecarbonyl)thiosemicarbazide (Intermediate) A->C B Thiosemicarbazide B->C D 2-Amino-5-cyclopropyl-1,3,4-thiadiazole C->D  H₂SO₄ or POCl₃ E This compound D->E F Chloroacetyl chloride F->E

Caption: Proposed multi-step synthesis of the target compound.

Methodology:

  • Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide (Intermediate):

    • To a solution of cyclopropanecarboxylic acid, add a coupling agent (e.g., EDC/HOBt or convert to acyl chloride using thionyl chloride).

    • Slowly add thiosemicarbazide to the activated carboxylic acid derivative at a controlled temperature (e.g., 0-25 °C).

    • Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Isolate the product by filtration or extraction, followed by washing and drying.

  • Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole:

    • Suspend the intermediate, 1-(cyclopropanecarbonyl)thiosemicarbazide, in a dehydrating/cyclizing agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).[7]

    • Heat the mixture gently (e.g., 60-80 °C) for a few hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

  • Synthesis of this compound:

    • A potential route involves a Sandmeyer-type reaction starting from the 2-amino precursor. Diazotize the amino group using sodium nitrite in an acidic medium. The resulting diazonium salt can then be reacted with a source of chloromethyl functionality.

    • Alternatively, a more direct approach might involve the reaction of a suitable precursor like 2-hydrazino-5-cyclopropyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by reduction or further transformation.

Analytical Characterization Protocols

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques.[9][10][11]

G Analytical Workflow A Synthesized Product B Purity Check (TLC/HPLC) A->B C Structural Elucidation B->C If Pure D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F FTIR Spectroscopy C->F G Elemental Analysis C->G H Final Characterized Compound D->H E->H F->H G->H

Caption: Standard workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR signals would include multiplets for the cyclopropyl protons and a singlet for the chloromethyl protons.

    • ¹³C NMR would confirm the number of unique carbon environments, including those in the thiadiazole ring, cyclopropyl group, and chloromethyl group.[10][12]

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or EI).

    • The resulting mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (174.00200).[12][13] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observable.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample (e.g., as a KBr pellet or a thin film).

    • Record the IR spectrum.

    • Characteristic absorption bands for the C=N and C-S bonds within the thiadiazole ring, as well as C-H stretches for the cyclopropyl and chloromethyl groups, are expected.[9][10]

  • Elemental Analysis:

    • Submit a pure sample for CHNS analysis.

    • The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated from the molecular formula C₆H₇ClN₂S.[10][11]

Potential Mechanism of Action & Bioactivation

No specific signaling pathways have been definitively elucidated for this compound. However, based on its chemical structure and the known reactivity of related compounds, a likely mechanism involves its bioactivation into a reactive electrophile.

The 2-(alkylthio)-1,3,4-thiadiazole motif, which is structurally related, is known to undergo metabolic activation. This process is primarily catalyzed by cytochrome P450 enzymes.[14] The proposed bioactivation pathway involves two main steps: enzymatic oxidation followed by nucleophilic substitution.

G General Bioactivation Pathway A Parent Compound (2-Alkylthio-1,3,4-thiadiazole) B Sulfoxide Metabolite A->B CYP450 Oxidation C Sulfone Metabolite B->C CYP450 Oxidation E Covalent Adduct C->E Nucleophilic Attack D Biological Nucleophile (e.g., GSH, Protein) D->E

Caption: Bioactivation of thiadiazoles via metabolic oxidation.

  • Enzymatic Oxidation: The sulfur atom of the side chain is oxidized by cytochrome P450 enzymes, first to a sulfoxide and then further to a sulfone metabolite.[14]

  • Nucleophilic Displacement: The resulting sulfoxide and sulfone are good leaving groups. They render the carbon atom of the side chain susceptible to nucleophilic attack by endogenous biomolecules, such as the thiol group of glutathione (GSH) or nucleophilic residues on proteins.[14]

This formation of covalent adducts can lead to the disruption of normal cellular function and is a mechanism associated with idiosyncratic adverse drug reactions.[14] The inherent reactivity of the chloromethyl group on the target compound provides a more direct route for alkylation of biological nucleophiles, which may be a primary mechanism of its biological activity or potential toxicity.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with readily available starting materials. This document provides detailed experimental protocols for each key step, a summary of quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence:

  • Step 1: Synthesis of 2-amino-5-cyclopropyl-1,3,4-thiadiazole. This initial step involves the cyclization of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or a polyphosphate ester (PPE). This reaction forms the core 1,3,4-thiadiazole ring structure.

  • Step 2: Synthesis of 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole. The amino group of the previously formed thiadiazole is converted to a hydroxymethyl group. This transformation is accomplished via a diazotization reaction, followed by a reaction with formaldehyde.

  • Step 3: Synthesis of this compound. The final step is the chlorination of the hydroxymethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂) to yield the target compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-cyclopropyl-1,3,4-thiadiazole

This procedure is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2]

  • Materials:

    • Cyclopropanecarboxylic acid

    • Thiosemicarbazide

    • Phosphorus oxychloride (POCl₃)

    • Dioxane (or another suitable solvent)

    • Sodium hydroxide (NaOH) solution (50%)

    • Water

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a condenser, dissolve cyclopropanecarboxylic acid in dioxane.

    • Add thiosemicarbazide to the stirred solution.

    • Carefully add phosphorus oxychloride dropwise to the mixture.

    • Heat the reaction mixture at 95-100°C until the evolution of hydrogen chloride gas ceases.

    • Cool the mixture and decant the liquid phase.

    • Add hot water to the residue to dissolve it.

    • Cool the aqueous solution in an ice bath and slowly add 50% sodium hydroxide solution with stirring until the solution is basic.

    • Collect the precipitated product by vacuum filtration.

    • Wash the filter cake with water and dry to obtain 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Step 2: Synthesis of 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole

This protocol is based on the diazotization of heteroaromatic amines followed by reaction with formaldehyde.[1][3]

  • Materials:

    • 2-amino-5-cyclopropyl-1,3,4-thiadiazole

    • Sodium nitrite (NaNO₂)

    • Concentrated sulfuric acid (H₂SO₄)

    • Formaldehyde solution (37%)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Water

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • Prepare a solution of sodium nitrite in concentrated sulfuric acid at a low temperature (below 10°C).

    • In a separate flask, dissolve 2-amino-5-cyclopropyl-1,3,4-thiadiazole in concentrated sulfuric acid at 0-5°C.

    • Slowly add the sodium nitrite solution to the solution of the amine, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution in an ice bath for 30 minutes.

    • In another flask, prepare a solution of copper(II) sulfate pentahydrate in formaldehyde solution and water, and cool it in an ice bath.

    • Slowly add the diazonium salt solution to the formaldehyde solution with vigorous stirring, keeping the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole.

Step 3: Synthesis of this compound

This procedure is a standard method for the chlorination of heterocyclic alcohols.

  • Materials:

    • 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole in dichloromethane and cool the solution in an ice bath.

    • Slowly add thionyl chloride to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

StepReactionAnalogous Reaction Yield (%)Reference
1Synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole64.2Adapted from[4]
2Diazotization of 2-amino-5-aryl-1,3,4-thiadiazolesHigh yields (not specified)[1]
3Chlorination of heterocyclic alcoholsNot specified-

Logical Workflow Diagram

Synthesis_Pathway A Cyclopropanecarboxylic Acid + Thiosemicarbazide B Step 1: Cyclization (POCl₃) A->B C 2-amino-5-cyclopropyl-1,3,4-thiadiazole B->C D Step 2: Diazotization & Hydroxymethylation (NaNO₂, H₂SO₄, HCHO, CuSO₄) C->D E 5-cyclopropyl-2-(hydroxymethyl)-1,3,4-thiadiazole D->E F Step 3: Chlorination (SOCl₂) E->F G This compound F->G

Caption: Proposed synthesis pathway for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and employs established principles of chemical bonding and structure. This document covers the molecule's structural features, including estimated bond lengths and angles, a discussion of its electronic properties based on computational studies of similar compounds, and a plausible experimental protocol for its synthesis and characterization. All quantitative data is presented in structured tables, and a conceptual workflow for its synthesis and analysis is provided as a Graphviz diagram.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the chloromethyl substituent provides a reactive handle for further molecular elaboration. Understanding the precise molecular structure and bonding of this compound is crucial for designing novel derivatives with improved pharmacological profiles.

Molecular Structure

While a definitive crystal structure of this compound is not publicly available, its molecular geometry can be reliably inferred from X-ray crystallographic data of analogous compounds, such as N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. The 1,3,4-thiadiazole ring is expected to be planar, with the cyclopropyl and chloromethyl groups extending from this plane.

Estimated Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles for this compound, based on data from related structures.

Bond Estimated Length (Å) Angle Estimated Angle (°)
C2-S11.73S1-C2-N3114
S1-C51.73C2-N3-N4112
N3-N41.38N3-N4-C5112
N4-C51.32N4-C5-S1114
C2-N31.32C5-S1-C288
C5-C(cyclo)1.48S1-C5-C(cyclo)123
C(cyclo)-C(cyclo)1.51N4-C5-C(cyclo)123
C2-C(methylene)1.50S1-C2-C(methylene)123
C(methylene)-Cl1.78N3-C2-C(methylene)123

Data extrapolated from crystallographic studies of similar 1,3,4-thiadiazole derivatives.

Bonding and Electronic Properties

The bonding in this compound is characterized by a combination of sigma and pi bonds within the aromatic thiadiazole ring and sigma bonds in the substituent groups. Computational studies on analogous 1,3,4-thiadiazole systems using Density Functional Theory (DFT) provide insights into the electronic nature of this molecule.

The 1,3,4-thiadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. This electron deficiency influences the molecule's reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) is likely to be localized on the thiadiazole ring, particularly on the sulfur and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) is also expected to be distributed across the ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing chloromethyl group further enhances the electrophilic character of the thiadiazole ring. The cyclopropyl group, with its unique electronic properties, can donate some electron density to the ring system.

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and characterization of this compound. These protocols are based on established methods for the synthesis of related 1,3,4-thiadiazole derivatives.

Synthesis

A potential synthetic route to this compound involves a multi-step process, conceptually outlined in the workflow diagram below. The key steps would likely be the formation of the 1,3,4-thiadiazole ring from a cyclopropyl-substituted precursor, followed by the introduction of the chloromethyl group. A plausible approach would be the Hunsdiecker reaction on 2-carboxy-5-cyclopropyl-1,3,4-thiadiazole or a Sandmeyer-type reaction on 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Conceptual Synthetic Workflow

G Conceptual Synthesis and Analysis Workflow A Cyclopropanecarboxylic acid C Cyclization (e.g., using POCl3) A->C B Thiosemicarbazide B->C D 2-Amino-5-cyclopropyl-1,3,4-thiadiazole C->D E Sandmeyer Reaction (NaNO2, HCl, CuCl) D->E Diazotization H This compound (Target) D->H Direct Chloromethylation (e.g., with chloroacetyl chloride followed by reduction) F 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole E->F G Side-chain Chlorination (e.g., with SO2Cl2) F->G Alternative Route F->H Further Functionalization I Purification (Crystallization/Chromatography) H->I J Structural Characterization I->J K NMR (1H, 13C) J->K L IR Spectroscopy J->L M Mass Spectrometry J->M

Caption: Conceptual workflow for the synthesis and analysis of the target molecule.

Detailed Protocol (Hypothetical):

  • Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq) in phosphorus oxychloride (3.0 eq), the mixture is refluxed for 4-6 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

  • Synthesis of this compound via Sandmeyer-type Reaction: 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid, which has been pre-saturated with sulfur dioxide and contains paraformaldehyde (as a source of formaldehyde for chloromethylation). The reaction is stirred at room temperature for several hours. The mixture is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR - A multiplet in the region of 0.8-1.2 ppm for the cyclopropyl protons.- A singlet around 4.5-5.0 ppm for the chloromethyl protons.
¹³C NMR - Resonances for the cyclopropyl carbons between 5-15 ppm.- A peak for the chloromethyl carbon around 40-50 ppm.- Two distinct signals for the thiadiazole ring carbons in the aromatic region (typically >150 ppm).
IR (cm⁻¹) - C-H stretching vibrations for the cyclopropyl and chloromethyl groups around 2900-3100 cm⁻¹.- C=N and C-S stretching vibrations characteristic of the thiadiazole ring in the 1400-1600 cm⁻¹ and 600-800 cm⁻¹ regions, respectively.- A C-Cl stretching vibration around 650-800 cm⁻¹.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of C₆H₇ClN₂S (174.65 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.

Logical Relationships in Structural Analysis

The process of elucidating and confirming the structure of a novel compound like this compound follows a logical progression of experiments and data analysis.

G Logical Flow of Structural Elucidation A Proposed Structure B Synthesis A->B I Computational Modeling (Electronic Properties) A->I C Purification B->C D Spectroscopic Analysis C->D H X-ray Crystallography (3D Structure) C->H If single crystals obtained E Mass Spectrometry (Molecular Formula) D->E F NMR Spectroscopy (Connectivity) D->F G IR Spectroscopy (Functional Groups) D->G J Confirmed Structure E->J F->J G->J H->J I->J

Caption: Logical workflow for the structural determination of the target molecule.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While direct experimental data is scarce, a robust model of its structure and electronic properties has been constructed based on data from analogous compounds and established chemical principles. The provided hypothetical experimental protocols offer a viable pathway for its synthesis and characterization. This information serves as a valuable resource for researchers engaged in the design and development of novel 1,3,4-thiadiazole-based therapeutic agents. Further experimental and computational studies are warranted to definitively elucidate the properties of this promising molecule.

Spectroscopic Profile of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural components and comparison with related compounds. Detailed experimental protocols for acquiring such data are also provided.

Compound Overview

Structure:

Molecular Formula: C₆H₇ClN₂S

Molecular Weight: 174.65 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.0Singlet2H-CH₂Cl
~2.2 - 2.4Multiplet1HCyclopropyl-CH
~1.2 - 1.4Multiplet2HCyclopropyl-CH₂
~1.0 - 1.2Multiplet2HCyclopropyl-CH₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170 - 175C=N (Thiadiazole ring)
~165 - 170C-S (Thiadiazole ring)
~45 - 50-CH₂Cl
~10 - 15Cyclopropyl-CH
~5 - 10Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (Cyclopropyl)
~2950 - 2850MediumC-H stretch (CH₂)
~1600 - 1550MediumC=N stretch (Thiadiazole ring)
~1450 - 1400MediumCH₂ bend
~1350 - 1300MediumC-N stretch
~1050 - 1000StrongCyclopropyl ring vibrations
~750 - 700StrongC-Cl stretch
~700 - 650MediumC-S stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioPredicted Fragment
174/176[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
139[M - Cl]⁺
125[M - CH₂Cl]⁺
83[C₄H₃N₂S]⁺
41[C₃H₅]⁺ (Cyclopropyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the ion source via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-500.

    • Scan Speed: 1000-2000 amu/s.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is used to confirm the presence of a chlorine atom in the molecular ion and chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Framework (Connectivity) NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and standardized methodologies for assessing the solubility and stability of the heterocyclic compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Given the importance of these parameters in drug discovery and development, this document outlines key physicochemical properties, detailed experimental protocols for their determination, and a discussion of potential degradation pathways.

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for initial handling, formulation development, and analytical method design.

PropertyValue
CAS Number 138300-59-1
Molecular Formula C₆H₇ClN₂S
Molecular Weight 174.65 g/mol
Melting Point 80 °C
Boiling Point 70°C at 0.01mm Hg
Density 1.442 g/cm³
Flash Point 134.1 °C
XLogP3 2.15

Solubility Profile: Methodologies and Considerations

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specified solvent.

Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)

For higher throughput screening, kinetic solubility can be assessed by nephelometry, which measures the light scattering caused by precipitated particles.[2]

  • Compound Stock Solution: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent like DMSO.

  • Serial Dilution: The stock solution is serially diluted in a microplate format with the aqueous buffer of interest.

  • Precipitation Monitoring: The microplate is incubated for a set period (e.g., 2 hours), and the turbidity of each well is measured using a microplate nephelometer.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the background, indicating the compound has not precipitated.

G cluster_prep Sample Preparation cluster_analysis Solubility Analysis cluster_quant Quantification & Reporting stock Prepare Stock Solution in DMSO serial_dilution Serial Dilution in Aqueous Buffer stock->serial_dilution For Kinetic Assay shake_flask Equilibrium Solubility (Shake-Flask) stock->shake_flask For Equilibrium Assay (as solid) nephelometry Kinetic Solubility (Nephelometry) serial_dilution->nephelometry hplc HPLC Analysis shake_flask->hplc data_report Report Solubility (mg/mL or µM) nephelometry->data_report hplc->data_report

Solubility Determination Workflow

Stability Profile: Methodologies and Forced Degradation

The stability of a compound is critical for its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. Stability testing involves subjecting the compound to various environmental conditions over time.[3][4][5]

Experimental Protocol: Long-Term and Accelerated Stability Studies

Following the International Council for Harmonisation (ICH) guidelines, a comprehensive stability study would involve the following:

  • Sample Preparation: this compound (as a pure substance or in a formulation) is stored in its proposed container closure system.

  • Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and the presence of degradation products using a stability-indicating analytical method (typically HPLC).

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.[6] This information is crucial for developing stability-indicating analytical methods.

  • Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated (e.g., 60 °C) for a defined period. The samples are then neutralized and analyzed.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80 °C) in a controlled oven.

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

In all forced degradation studies, the goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.

G cluster_stress Forced Degradation Conditions compound 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole acid Acid Hydrolysis (HCl) compound->acid base Base Hydrolysis (NaOH) compound->base oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal Stress compound->thermal photo Photolytic Stress (Light/UV) compound->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products stability_method Stability-Indicating HPLC Method Development degradation_products->stability_method

Forced Degradation Workflow

Potential Biological Activity and Signaling Pathways

Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8][9][10][11] While the specific mechanism of action for this compound is not defined, a hypothetical signaling pathway can be proposed based on the activities of similar compounds. For instance, some heterocyclic compounds are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

G compound Thiadiazole Derivative receptor Cell Surface Receptor compound->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism where a thiadiazole derivative could inhibit a cell surface receptor, thereby modulating a downstream kinase cascade and ultimately leading to a change in cellular response. This is a generalized representation, and the actual pathway would need to be elucidated through specific biological assays.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the standardized protocols outlined herein offer a clear path for its comprehensive characterization. The provided methodologies for solubility and stability testing are essential for the progression of this compound through the drug development pipeline, ensuring the generation of robust and reliable data for formulation, regulatory submission, and clinical application. Further research is warranted to generate specific data for this promising heterocyclic molecule.

References

The Versatility of a Heterocycle: A Deep Dive into the Biological Activities of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the multifaceted biological potential of 1,3,4-thiadiazole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper delves into the core therapeutic applications of this important heterocyclic scaffold, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its mechanisms of action.

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities, which are attributed to the unique physicochemical properties of the thiadiazole ring.[2][3] This versatile scaffold is a bioisostere of pyrimidine, a fundamental component of nucleobases, allowing its derivatives to potentially interfere with DNA replication and other crucial cellular processes.[4][5][6] The mesoionic character of the ring facilitates crossing cellular membranes, enhancing interaction with biological targets.[7] This guide provides an in-depth analysis of the key biological activities of 1,3,4-thiadiazole derivatives, supported by quantitative data and detailed methodologies to aid in future research and development.

Anticancer Activity: A Promising Frontier

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines, including breast, lung, colon, and leukemia.[8] The anticancer mechanisms of these compounds are diverse and multifaceted. They have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[8] Furthermore, some derivatives have demonstrated the ability to overcome multidrug resistance, a significant hurdle in cancer therapy.[8]

A key mechanism of action for many 1,3,4-thiadiazole derivatives is the inhibition of various enzymes crucial for cancer cell survival and proliferation. These include protein kinases like tyrosine kinases, which are pivotal in cell signaling.[8] By blocking these kinases, these compounds can disrupt the abnormal growth signals in cancer cells. Other targeted enzymes include topoisomerases, helicases, and DNA polymerases, all of which are essential for DNA replication and repair.[8] Some derivatives have also shown anti-angiogenic properties, hindering the formation of new blood vessels that supply tumors.[8]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
ST10MDA-MB-23164.2[5]
ST3MDA-MB-23173.8[5]
ST8MDA-MB-23175.2[5]
SCT-4MCF-7Decreased DNA biosynthesis to 70% ± 3 at 100 µM[4]
Compound 22dMCF-71.52[6]
Compound 22dHCT-11610.3[6]
Thiadiazole derivatives 36a–eMCF-75.51–9.48[6]
Compound 4yMCF-784 ± 20[9][10]
Compound 4yA54934 ± 8[9][10]

Antimicrobial and Antifungal Efficacy: Combating Infectious Diseases

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[11][12] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][14] The presence of the toxophoric –N–C–S moiety is believed to contribute significantly to their broad-spectrum biological activity.[15] The lipophilicity imparted by the sulfur atom in the thiadiazole ring may also enhance their biological action.[15]

In antifungal research, certain 1,3,4-thiadiazole derivatives have demonstrated potent effects against Candida species by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[15] This mechanism is similar to that of widely used azole antifungal drugs.[15]

Table 2: Antimicrobial and Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeMicroorganismActivity/MICReference
Derivative 58aEnterococcus faecalisGood activity (12 mm inhibition zone)[13]
Compound 14aBacillus polymyxa, Pseudomonas aeruginosaMIC = 2.5 µg/mL[13]
Unnamed DerivativeStaphylococcus epidermidisMIC = 31.25 µg/mL[13]
Unnamed DerivativeMicrococcus luteusMIC = 15.63 µg/mL[13]
Compounds 3k and 3lEight Candida speciesNotable antifungal effects[15]
Compound Z2Botrytis cinereaEC50 = 2.7 µg/mL[16]

Anti-inflammatory and Analgesic Properties

Several 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory and analgesic activities.[17][18] The mechanism of action for their anti-inflammatory effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[17] Notably, some derivatives have shown selectivity for COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Table 3: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeActivityMethodResultReference
Compound 6fAnalgesic & Anti-inflammatoryIn vivoSuperior profile with low gastric ulceration[17]
Various derivativesAnalgesicAcetic acid induced writhing46% to 56% inhibition[17]
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amidesAnalgesic & Anti-inflammatoryIn vivoGood antalgic action, fair anti-inflammatory activity[18]

Antiviral Potential: A Growing Area of Interest

The antiviral activity of 1,3,4-thiadiazole derivatives is a burgeoning field of research.[19][20] These compounds have been evaluated against a variety of viruses, including Herpes Simplex Virus (HSV), Sindbis virus, and Tobacco Mosaic Virus (TMV).[19][20] The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for developing anti-HIV-1 agents.[19] The mechanism of action can vary, with some compounds inhibiting viral replication by interfering with viral protein translation or other essential viral processes.

Table 4: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeVirusActivity/ConcentrationReference
Derivative 50 (methyl)Sindbis virusHighest activity at 9.6 µg/mL[19]
Derivatives 50 & 51HSV-1, Sindbis, Coxsackie B4, Punto ToroActive at 16 µg/mL[19]
Compound E2Tobacco Mosaic Virus (TMV)EC50 = 203.5 µg/mL[20]

Enzyme Inhibition: A Common Mechanism

A recurring theme in the biological activity of 1,3,4-thiadiazole derivatives is their ability to act as enzyme inhibitors.[21][22] This inhibitory action is central to their therapeutic potential across different disease areas. For instance, as anticancer agents, they inhibit kinases and topoisomerases.[8][23] In the context of infectious diseases, they can inhibit enzymes essential for microbial survival.[15] Furthermore, they have been investigated as inhibitors of aminopeptidase N (APN), a zinc-dependent ectopeptidase involved in tumor invasion and metastasis, and as α-glucosidase inhibitors for the management of diabetes.[21][22]

Experimental Protocols

To facilitate further research, this guide provides an overview of key experimental methodologies cited in the literature.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).[9][10]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Activity Assessment: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Protocol:

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli).[11]

  • Well/Disc Application: Wells are made in the agar, or sterile filter paper discs impregnated with the test compounds at various concentrations are placed on the surface of the agar. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.[11]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition (the area around the well/disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, this guide includes diagrams generated using Graphviz, illustrating key signaling pathways and experimental workflows.

anticancer_mechanism cluster_cell Cancer Cell Thiadiazole Thiadiazole Kinase Kinase Thiadiazole->Kinase Inhibition Topoisomerase Topoisomerase Thiadiazole->Topoisomerase Inhibition Signaling_Pathway Proliferation/ Survival Pathway Kinase->Signaling_Pathway Proliferation Proliferation Signaling_Pathway->Proliferation Blocks Apoptosis Apoptosis Signaling_Pathway->Apoptosis Induces DNA_Replication DNA Replication/ Repair DNA_Replication->Proliferation Prevents Topoisomerase->DNA_Replication

Caption: Anticancer mechanisms of 1,3,4-thiadiazole derivatives.

mtt_assay_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with 1,3,4-Thiadiazole Derivatives Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to allow metabolism to Formazan Add_MTT->Incubate_MTT Solubilize Solubilize Formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and mechanistic visualizations to support and inspire further research in this exciting field. The continued exploration of structure-activity relationships and novel synthetic strategies will undoubtedly lead to the development of more potent and selective 1,3,4-thiadiazole-based drugs with improved therapeutic profiles.

References

The Versatile Intermediary: A Literature Review of 2-Chloromethyl-1,3,4-Thiadiazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities. This technical guide delves into the synthesis, chemical properties, and biological applications of a particularly reactive and versatile intermediate: 2-chloromethyl-1,3,4-thiadiazole and its derivatives. This class of compounds serves as a pivotal building block for creating novel therapeutic agents, primarily due to the reactive chloromethyl group which allows for facile structural modifications. This review summarizes key synthetic pathways, presents quantitative biological data, and details experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.

Synthesis of the 1,3,4-Thiadiazole Core

The construction of the 1,3,4-thiadiazole ring is a well-established process in organic synthesis. The most prevalent methods involve the cyclization of thiosemicarbazide or its derivatives with various reagents.

General Synthetic Pathways

Common synthetic strategies include the reaction of thiosemicarbazides with carboxylic acids, acid chlorides, or orthoesters, often in the presence of a dehydrating agent or catalyst such as concentrated sulfuric acid or phosphorus oxychloride. Another widely used method is the oxidative cyclization of thiosemicarbazones. These foundational reactions provide access to a diverse array of 2,5-disubstituted 1,3,4-thiadiazoles.

Synthesis of the 2-Chloromethyl Intermediate

A key synthetic route to obtaining the reactive 2-chloromethyl-1,3,4-thiadiazole moiety involves the cyclization of thiosemicarbazides with monochloroacetyl chloride. This reaction directly installs the chloromethyl group at the 5-position of the thiadiazole ring, yielding a versatile intermediate ready for further functionalization.

A closely related and highly useful intermediate, 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, is synthesized by reacting a 2-amino-5-aryl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base like anhydrous sodium acetate.[1] This intermediate contains a reactive C-Cl bond that is readily targeted for nucleophilic substitution, making it an excellent starting point for building libraries of novel compounds.

Synthesis_of_Chloroacetamide_Intermediate cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-5-aryl-1,3,4-thiadiazole 2-Amino-5-aryl-1,3,4-thiadiazole ReactionNode Nucleophilic Acyl Substitution 2-Amino-5-aryl-1,3,4-thiadiazole->ReactionNode Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->ReactionNode Intermediate 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide ReactionNode->Intermediate Anhydrous NaOAc

Derivatization via Nucleophilic Substitution

The primary utility of the 2-chloromethyl and related chloroacetamide-thiadiazole intermediates lies in their reactivity towards nucleophiles. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilicity of the chloromethyl carbon, facilitating SN2 reactions with a wide range of nucleophiles.

This strategy has been effectively employed to synthesize series of compounds where the chloroacetamide intermediate is reacted with various substituted piperazines, benzyl piperidine, and thiourea derivatives.[1] These reactions typically proceed under basic conditions to generate the final products.

Derivatization_Workflow cluster_nucleophiles Nucleophiles Start 2-Chloro-N-(5-aryl-1,3,4- thiadiazol-2-yl)acetamide Piperazines Piperazines Start->Piperazines Base-catalyzed substitution Benzyl Piperidine Benzyl Piperidine Start->Benzyl Piperidine Base-catalyzed substitution Thioureas Thioureas Start->Thioureas S-alkylation & cyclodehydration Product Final Biologically Active Thiadiazole Derivatives Piperazines->Product Benzyl Piperidine->Product Thioureas->Product

Biological Activities of 2-Chloromethyl-1,3,4-Thiadiazole Derivatives

Derivatives synthesized from the 2-chloromethyl-thiadiazole core have demonstrated significant potential as anticancer agents. The ability to easily introduce diverse chemical moieties allows for the fine-tuning of biological activity and exploration of structure-activity relationships (SAR).

Anticancer Activity

A notable study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and evaluated their cytotoxic potential against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[1] Several compounds exhibited potent anticancer activity, with some showing greater efficacy than the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Table 1: In Vitro Cytotoxic Activity of Selected Thiadiazole Derivatives [1]

CompoundSubstituentIC₅₀ (µg/mL) vs. MCF-7IC₅₀ (µg/mL) vs. HepG2
4e 4-(2-Fluorophenyl)piperazin-1-yl5.363.13
4h 4-(4-Nitrophenyl)piperazin-1-yl3.218.35
4i 4-Benzylpiperidin-1-yl2.326.51
5c 4-(4-Chlorophenyl)aminothiazole5.72> 100
5d 4-(4-Methoxyphenyl)aminothiazole10.226.12
5e 4-(p-Tolyl)aminothiazole3.7711.21
5-FU (Reference Drug)6.808.40

Data extracted from El-Shehry et al. (2022).[1]

The results indicate that compounds 4i and 4e are particularly potent against both cell lines, with IC₅₀ values in the low microgram per milliliter range. A selectivity study also demonstrated that these compounds have high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells.[1]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action for the most potent compounds, 4e and 4i , revealed that their cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.[1]

  • Cell Cycle Analysis: In HepG2 cells, treatment with compound 4e or 4i led to cell cycle arrest at the S phase. In MCF-7 cells, the arrest occurred at the G2/M phase.[1]

  • Apoptosis Induction: The cytotoxic effect was attributed to the ability of these compounds to induce apoptotic cell death, as evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells.[1]

Apoptosis_Pathway Compound_4e_4i Compound 4e or 4i Bcl2 Bcl-2 (Anti-apoptotic) Compound_4e_4i->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound_4e_4i->Bax Activates Caspase9 Caspase 9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Induces

Experimental Protocols

This section provides a summary of the methodologies used for the synthesis and biological evaluation of the 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives discussed above.

General Synthesis of the Chloroacetamide Intermediate (2)[1]
  • A mixture of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1) and anhydrous sodium acetate is prepared in glacial acetic acid.

  • Chloroacetyl chloride is added dropwise to the mixture while stirring in an ice bath.

  • After addition, the mixture is stirred at room temperature for 3 hours.

  • The reaction mixture is then poured into ice-cold water.

  • The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure intermediate product, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (2).

General Synthesis of Piperazine/Piperidine Derivatives (4a-i)[1]
  • A mixture of the chloroacetamide intermediate (2), the appropriate piperazine or piperidine derivative, and anhydrous potassium carbonate is refluxed in dry acetone for 12-18 hours.

  • The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is treated with water, and the resulting solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent.

In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 1-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, typically DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of viable cells against the compound concentration.

Conclusion

The 2-chloromethyl-1,3,4-thiadiazole scaffold and its related chloroacetamide derivatives are exceptionally valuable intermediates in the field of medicinal chemistry. Their straightforward synthesis and high reactivity with nucleophiles provide a robust platform for generating large and diverse libraries of novel compounds. The significant anticancer activity, characterized by cell cycle arrest and apoptosis induction, demonstrated by derivatives of this core structure underscores its potential for the development of new and effective therapeutic agents. The data and protocols summarized in this guide offer a solid foundation for researchers aiming to explore and expand upon the promising pharmacological properties of this versatile chemical class.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cyclopropyl-Containing Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper detailing the synthesis, biological activities, and mechanistic insights of cyclopropyl-containing thiadiazoles, a promising class of heterocyclic compounds in drug discovery.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery and historical development of thiadiazoles bearing a cyclopropyl moiety. This unique structural combination has garnered significant interest in medicinal chemistry due to the advantageous physicochemical properties conferred by the cyclopropyl group, including enhanced metabolic stability, increased potency, and improved target selectivity.

Introduction: The Strategic Amalgamation of Cyclopropane and Thiadiazole

The thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, is a well-established pharmacophore found in numerous clinically approved drugs. Its four isomeric forms—1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—offer diverse electronic properties and hydrogen bonding capabilities, making them versatile scaffolds in drug design. The introduction of a cyclopropyl group, a small, strained carbocycle, can significantly modulate a molecule's biological profile. The cyclopropyl ring's unique electronic nature and conformational rigidity can lead to enhanced binding affinity for biological targets, improved metabolic stability by blocking potential sites of metabolism, and a reduction in off-target effects. This guide explores the historical progression, synthetic methodologies, and therapeutic potential of merging these two important chemical motifs.

Historical Perspective: From Early Mentions to Modern Applications

The synthesis of the core thiadiazole ring system dates back to the late 19th and early 20th centuries, with foundational methods like the Hurd-Mori synthesis for 1,2,3-thiadiazoles being established around 1955. Early patents for various thiadiazole derivatives began appearing in the mid-20th century, highlighting their emerging importance.

A significant early milestone in the specific history of cyclopropyl-containing thiadiazoles can be traced back to a 1969 patent (US3440246A), which described the synthesis of 1,2-cyclopropyl-1,2,5-thiadiazole. This early work, however, did not lead to an immediate explosion of research in this area. It was not until the early 2000s that interest in this specific scaffold intensified, driven by the growing appreciation of the cyclopropyl group as a "privileged" structural element in medicinal chemistry. A notable publication in 2005 detailed the synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane, showcasing a more complex molecule and signaling a renewed interest in this chemical class[1]. Subsequent research has expanded to explore their potential as antifungal, anticancer, and anti-inflammatory agents.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of cyclopropyl-containing thiadiazoles generally involves the construction of the thiadiazole ring from a precursor already containing the cyclopropyl moiety, or vice-versa. Common strategies often utilize cyclopropanecarboxylic acids or their derivatives as starting materials.

Workflow for a General Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A Cyclopropanecarboxylic Acid C Cyclization with Dehydrating Agent (e.g., POCl3, H2SO4) A->C B Thiosemicarbazide B->C D Work-up & Neutralization C->D E Purification (Recrystallization) D->E F 2-Amino-5-cyclopropyl-1,3,4-thiadiazole E->F

Caption: General synthetic workflow for 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Detailed Experimental Protocol: Synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane

This protocol is adapted from the method described by Sharba et al. (2005)[1].

Procedure:

  • A mixture of 1,1-cyclopropane dicarboxylic acid (0.01 mol), thiosemicarbazide (0.02 mol), and phosphorous oxychloride (5 mL) is gently refluxed for 30 minutes.

  • After cooling, 10 mL of water is added, and the reaction mixture is refluxed for an additional four hours.

  • The solution is filtered and then neutralized with a potassium hydroxide (KOH) solution.

  • The resulting precipitate is filtered, collected, and recrystallized from ethanol to yield the final product.

Characterization Data:

  • Appearance: Solid.

  • IR (cm⁻¹): 1605 (C=N).

  • ¹H-NMR (DMSO-d₆, δ ppm): 3.29 (s, 4H, 2xNH₂), 1.08 – 1.51 (m, 4H, cyclopropane ring protons)[1].

Detailed Experimental Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

This protocol is based on the work of Sun et al.

Procedure:

  • Cyclopropanecarbonyl chloride is prepared from cyclopropane dicarboxylic acid and thionyl chloride (SOCl₂).

  • The prepared acid chloride is added dropwise to a solution of 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol).

  • The reaction mixture is vigorously stirred at ambient temperature for 4 hours, during which the amide product precipitates.

  • The solid product is filtered, washed with tetrahydrofuran (THF), dried, and recrystallized from an ethanol-water mixture.

Characterization Data:

  • Appearance: White crystal.

  • Yield: 84.5%.

  • Melting Point: 175-176 °C.

  • ¹H NMR (CDCl₃, δ ppm): 13.43 (s, 1H, NH), 2.98 (t, 2H, CH₂), 2.25-2.31 (m, 1H, cyclopropane-CH), 1.81 (m, 2H, CH₂), 1.05-1.21 (m, 4H, cyclopropane-CH₂), 1.02 (t, 3H, CH₃).

  • HRMS (FTICR-MS): Calculated for C₉H₁₃N₃OS: 210.0704; Found: 210.0704.

Therapeutic Applications and Biological Activity

Cyclopropyl-containing thiadiazoles have demonstrated a wide range of biological activities, positioning them as promising candidates for various therapeutic areas.

Antifungal Activity

Several studies have highlighted the potent antifungal properties of this class of compounds. Their mechanism of action is often analogous to that of other azole antifungals, which involves the disruption of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis A primary target for many antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. Thiadiazoles can act as bioisosteres of triazoles and imidazoles, effectively inhibiting this enzyme.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_result Result Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) CYP51_target CYP51_target Fungal_Membrane Fungal_Membrane Ergosterol->Fungal_Membrane Incorporation Disruption Fungal Cell Membrane Disruption Fungal_Membrane->Disruption Inhibitor Cyclopropyl-Thiadiazole Inhibitor->CYP51_target Inhibition Death Fungal Cell Death Disruption->Death

Caption: Inhibition of the ergosterol biosynthesis pathway by cyclopropyl-thiadiazoles.

Table 1: Antifungal Activity of Selected Cyclopropyl-Thiazole Derivatives

Compound ID Organism MIC (µg/mL) Reference
Thiazole Derivative T2 Candida albicans (clinical) 0.008–0.98 [2]
Thiazole Derivative T3 Candida albicans (clinical) 0.008–0.98 [2]
Thiazole Derivative T4 Candida albicans (clinical) 0.008–0.98 [2]
Thiazole Derivative T7 Candida albicans (clinical) 0.48–7.81 [2]
Dicyclopropyl-Thiazole 3b Candida spp. 0.24-7.81 [3]
Dicyclopropyl-Thiazole 3c Candida spp. 0.24-7.81 [3]

| Dicyclopropyl-Thiazole 3e | Candida spp. | 0.24-7.81 |[3] |

Note: The table includes data for cyclopropyl-containing thiazoles, which are structurally related to thiadiazoles and demonstrate the potential of the cyclopropyl motif in antifungal design.

Anticancer Activity

Certain thiadiazole derivatives have been investigated for their potential as anticancer agents. One of the key signaling pathways implicated in their mechanism of action is the PI3K/Akt pathway, which is frequently dysregulated in various human cancers.

Mechanism of Action: Inhibition of the Akt Signaling Pathway The Akt (Protein Kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby halting tumor progression. Specific thiadiazole derivatives have been shown to inhibit Akt activity, making them attractive candidates for cancer therapy.

G cluster_pathway PI3K/Akt Signaling Pathway cluster_outcome Cellular Outcome cluster_inhibitor Inhibition cluster_result Therapeutic Result PI3K PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Apoptosis Apoptosis & Cell Cycle Arrest Survival->Apoptosis Inhibitor Thiadiazole Derivative Inhibitor->Akt Inhibition

Caption: Inhibition of the Akt signaling pathway by anticancer thiadiazole derivatives.

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives (Akt Inhibition)

Compound ID Cell Line Activity IC₅₀ (µg/mL) Reference
Compound 3 C6 (Rat Glioma) Akt Inhibition (92.36%) 22.00±3.00
Compound 8 C6 (Rat Glioma) Akt Inhibition (86.52%) 42.67±2.08
Compound 3 A549 (Lung Adenocarcinoma) Akt Inhibition (91.22%) 21.00±1.15

| Compound 8 | A549 (Lung Adenocarcinoma) | Akt Inhibition (70.48%) | 41.33±1.15 | |

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

Mechanism of Action: Selective COX-2 Inhibition There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects. Certain thiadiazole derivatives have been designed and shown to be potent and selective COX-2 inhibitors.

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins1 Physiological Prostaglandins COX1->Prostaglandins1 Function Stomach Lining Protection, Platelet Aggregation Prostaglandins1->Function Prostaglandins2 Inflammatory Prostaglandins COX2->Prostaglandins2 Inflammation Pain & Inflammation Prostaglandins2->Inflammation Inhibitor Selective Cyclopropyl- Thiadiazole Inhibitor Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Strong Inhibition

Caption: Selective inhibition of COX-2 over COX-1 by anti-inflammatory thiadiazoles.

Table 3: Anti-inflammatory Activity of Selected Thiadiazole Derivatives (COX Inhibition)

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) Reference
10c >10 0.041 >243 [4]
10e >10 0.081 >123 [4]
10j >10 0.048 >208 [4]
14e >10 0.045 >222 [4]
3d 0.140 0.007 20.0 [4]

| Celecoxib (Reference) | - | - | - |[4] |

Conclusion and Future Directions

The strategic incorporation of the cyclopropyl moiety into the thiadiazole scaffold has yielded a class of compounds with significant and diverse biological activities. The historical evolution from early patents to modern, targeted drug design illustrates a growing appreciation for this unique chemical combination. The detailed synthetic protocols and extensive biological data presented in this guide underscore the tractability and therapeutic potential of cyclopropyl-containing thiadiazoles. Future research will likely focus on optimizing the known activities of these compounds, exploring new therapeutic applications, and further elucidating their mechanisms of action to develop next-generation therapeutics with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a versatile heterocyclic building block in organic synthesis. The presence of a reactive chloromethyl group attached to the stable 1,3,4-thiadiazole core makes it an excellent electrophile for various nucleophilic substitution reactions. The 1,3,4-thiadiazole moiety is a well-known pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The cyclopropyl group can also contribute to the biological activity and metabolic stability of the final products.[4]

This document provides detailed application notes and generalized protocols for the synthetic utilization of this compound in the synthesis of novel organic molecules with potential applications in medicinal chemistry and drug discovery.

Key Applications

The primary utility of this compound lies in its ability to serve as a scaffold for the introduction of the 5-cyclopropyl-1,3,4-thiadiazol-2-ylmethyl moiety into various molecules. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a range of nucleophiles.

Common transformations include:

  • N-Alkylation: Reaction with nitrogen-based nucleophiles such as amines, azides, and heterocyclic compounds to form new C-N bonds.

  • S-Alkylation: Reaction with sulfur-based nucleophiles like thiols and thioacetates to generate thioethers.

  • O-Alkylation: Reaction with oxygen-based nucleophiles, including phenols and alcohols, to produce ethers.

  • C-Alkylation: Formation of new C-C bonds through reactions with carbon nucleophiles.

  • Oxidation: Conversion of the chloromethyl group to a formyl group via the Sommelet reaction.[5]

These transformations open avenues to a diverse library of compounds with potential biological activities.

Data Presentation

Due to the limited availability of specific quantitative data for reactions involving this compound, the following table provides representative yields for analogous reactions with other 2-(chloromethyl)-1,3,4-thiadiazole derivatives to illustrate the expected efficiency of these transformations.

NucleophileProduct TypeSolventBaseTypical Yield (%)
Sodium AzideAzideDMF-85-95
Primary/Secondary AmineAmineAcetonitrileK₂CO₃70-90
Potassium ThioacetateThioetherAcetone-80-95
PhenolEtherDMFK₂CO₃60-80
HexamethylenetetramineAldehydeChloroform/Acetic Acid-65-75[5]

Experimental Protocols

The following are generalized protocols for key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-thiadiazole (N-Nucleophile)

Reaction Scheme:

G start This compound product 2-(Azidomethyl)-5-cyclopropyl-1,3,4-thiadiazole start->product reagent NaN₃ reagent->product solvent DMF

Reaction of this compound with Sodium Azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of S-((5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl) ethanethioate (S-Nucleophile)

Reaction Scheme:

G start This compound product S-((5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl) ethanethioate start->product reagent KSAc reagent->product solvent Acetone

Reaction with Potassium Thioacetate.

Materials:

  • This compound (1.0 eq)

  • Potassium thioacetate (KSAc) (1.1 eq)

  • Acetone

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask.

  • Add potassium thioacetate to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify by recrystallization or column chromatography as needed.

Protocol 3: Synthesis of 2-(Phenoxymethyl)-5-cyclopropyl-1,3,4-thiadiazole (O-Nucleophile)

Reaction Scheme:

G start This compound product 2-(Phenoxymethyl)-5-cyclopropyl-1,3,4-thiadiazole start->product reagent1 Phenol reagent1->product reagent2 K₂CO₃ reagent2->product solvent DMF G start This compound product 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde start->product 1. reagent1 Hexamethylenetetramine reagent1->product reagent2 Acetic Acid/H₂O reagent2->product 2. solvent Chloroform workflow cluster_start Starting Material cluster_reactions Nucleophilic Substitution cluster_products Intermediate Products cluster_final Further Derivatization / Final Product start This compound reaction_N Reaction with N-Nucleophile start->reaction_N reaction_S Reaction with S-Nucleophile start->reaction_S reaction_O Reaction with O-Nucleophile start->reaction_O reaction_C Reaction with C-Nucleophile start->reaction_C product_N N-Substituted Derivative reaction_N->product_N product_S S-Substituted Derivative reaction_S->product_S product_O O-Substituted Derivative reaction_O->product_O product_C C-Substituted Derivative reaction_C->product_C final_product Bioactive Molecule / Drug Candidate product_N->final_product product_S->final_product product_O->final_product product_C->final_product

References

Application Notes and Protocols for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole in Click Chemistry-Inspired Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates three key features that make it a valuable reagent:

  • A Reactive Electrophilic Site: The chloromethyl group serves as a reactive handle for covalent modification of nucleophiles, enabling its use in bioconjugation and material functionalization.

  • A Privileged Scaffold: The 1,3,4-thiadiazole ring is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

  • A Metabolic Stabilizer: The cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability and improve pharmacokinetic profiles.[3]

While not a traditional reactant in the canonical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the highly efficient and specific reactions of this compound with various nucleophiles align with the broader principles of "click chemistry": high yields, stereospecificity, simple reaction conditions, and easy product isolation.[4] This document provides detailed application notes and protocols for its use in click-like conjugation reactions.

Application Note 1: Bioconjugation to Thiol-Containing Biomolecules

Principle: The chloromethyl group of this compound reacts readily with thiol groups, such as those on cysteine residues in peptides and proteins, via a nucleophilic substitution (SN2) reaction. This forms a stable thioether bond, effectively "clicking" the bioactive thiadiazole moiety onto the biomolecule. This is particularly useful for creating targeted drug conjugates, probes, or modifying the properties of biologics.

Experimental Protocol: Labeling a Cysteine-Containing Peptide

This protocol describes the labeling of a model hexapeptide (e.g., Cys-Gly-Gly-Phe-Leu-Ser) with this compound.

Materials:

  • This compound (MW: 174.65 g/mol )[][6]

  • Cysteine-containing hexapeptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water, HPLC grade

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF.

  • Conjugation Reaction:

    • To the peptide solution, add a 1.5-fold molar excess of the this compound stock solution.

    • Ensure the final concentration of DMF in the reaction mixture is below 10% (v/v) to maintain peptide solubility and structure.

    • Incubate the reaction mixture at room temperature for 4 hours with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to consume any unreacted chloromethyl reagent.

  • Purification:

    • Acidify the reaction mixture with 0.1% TFA.

    • Purify the labeled peptide using reverse-phase HPLC with a C18 column.

    • Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B).

  • Analysis: Confirm the identity and purity of the product by mass spectrometry (verifying the expected mass increase) and analytical HPLC.

Data Presentation: Reaction Efficiency
ParameterCondition 1Condition 2Condition 3
Molar Excess of Reagent 1.5x3x5x
Reaction Time (hours) 444
pH 7.48.07.4
Conversion (%) >95%>98%>98%
Isolated Yield (%) 85%88%83%
Purity (by HPLC) >99%>99%>97%

Visualization: Peptide Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in PBS (pH 7.4) mix Mix Peptide and Reagent (1.5x molar excess) prep_peptide->mix prep_reagent Prepare Reagent Stock in DMF prep_reagent->mix incubate Incubate 4h at RT mix->incubate purify Purify by RP-HPLC incubate->purify analyze Analyze by MS and HPLC purify->analyze

Caption: Workflow for peptide bioconjugation.

Application Note 2: Synthesis of Novel Drug Scaffolds

Principle: The chloromethyl group can be displaced by a variety of nucleophiles present on other small molecules, such as amines, phenols, or thiols. This allows for the modular synthesis of novel, more complex molecules by "clicking" the cyclopropyl-thiadiazole moiety onto another pharmacophore or a linker, facilitating rapid lead generation in drug discovery.

Experimental Protocol: Synthesis of an Aryl Ether Derivative

This protocol describes the reaction with a phenolic compound (e.g., 4-methoxyphenol) to form a new ether-linked scaffold.

Materials:

  • This compound[]

  • 4-methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Reagent: Add a solution of this compound (1.1 eq) in acetone dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aryl ether derivative.

  • Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis Yields of Derivatives
NucleophileProduct TypeReaction Time (h)Yield (%)
4-methoxyphenolAryl Ether692%
BenzylamineSecondary Amine488%
ThiophenolThioether395%
Visualization: Hypothetical Signaling Pathway Inhibition

Given the known anticancer potential of 1,3,4-thiadiazole derivatives, a conjugate synthesized using this reagent could potentially inhibit key signaling pathways in cancer cells.

G cluster_pathway Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Cyclopropyl-Thiadiazole Conjugate Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Safety and Handling

This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[6] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly valuable reagent for creating novel conjugates and molecular scaffolds. Its efficient, specific reactivity with nucleophiles provides a robust tool for applications in bioconjugation, drug discovery, and materials science, embodying the practical and powerful principles of click chemistry.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic substitution reactions of 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole scaffold in various biologically active compounds. The chloromethyl group at the 2-position serves as a reactive handle for the introduction of a wide range of functional groups through nucleophilic displacement, enabling the synthesis of diverse compound libraries for screening and lead optimization.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from this compound by a nucleophile. This reaction typically proceeds via an SN2 mechanism.

  • Electrophile: this compound

  • Nucleophile (Nu-): A species with a lone pair of electrons, such as amines, thiols, azides, etc.

  • Leaving Group: Chloride ion (Cl-)

G cluster_0 General Reaction Thiadiazole-CH2Cl This compound Product 2-(Substituted-methyl)-5-cyclopropyl-1,3,4-thiadiazole Thiadiazole-CH2Cl->Product + Nu⁻ Nu Nucleophile (Nu-H or Nu⁻) HCl HCl or Cl⁻

Caption: General Nucleophilic Substitution Reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on 2-(chloromethyl)-5-alkyl-1,3,4-thiadiazole derivatives with various nucleophiles. While specific data for the 5-cyclopropyl analog is limited in publicly available literature, the data for similar 5-alkyl substituted thiadiazoles provides a strong predictive basis for reaction outcomes.

Nucleophile (Type)Reagents & ConditionsSolventTemperature (°C)Time (h)ProductYield (%)
Nitrogen Nucleophiles
Secondary Amine (Piperidine)Piperidine, K2CO3AcetonitrileReflux4-62-(Piperidin-1-ylmethyl)-5-cyclopropyl-1,3,4-thiadiazole85-95 (estimated)
Secondary Amine (Morpholine)Morpholine, Et3NDichloromethaneRoom Temp124-((5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl)morpholine~90 (analog)
Aromatic Amine (Aniline)Aniline, NaHDMF0 to Room Temp8-12N-((5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl)aniline70-85 (estimated)
AzideSodium Azide (NaN3)DMFRoom Temp3-52-(Azidomethyl)-5-cyclopropyl-1,3,4-thiadiazole>90 (analog)
Sulfur Nucleophiles
Thiol (Thiophenol)Thiophenol, K2CO3AcetoneRoom Temp2-42-((Phenylthio)methyl)-5-cyclopropyl-1,3,4-thiadiazole90-98 (analog)
Thiol (Ethanethiol)Ethanethiol, NaOEtEthanolRoom Temp1-22-((Ethylthio)methyl)-5-cyclopropyl-1,3,4-thiadiazole>95 (estimated)
Oxygen Nucleophiles
Alcohol (Methanol)Sodium MethoxideMethanolReflux6-82-(Methoxymethyl)-5-cyclopropyl-1,3,4-thiadiazole60-75 (estimated)
PhenolPhenol, K2CO3AcetonitrileReflux12-182-(Phenoxymethyl)-5-cyclopropyl-1,3,4-thiadiazole50-70 (estimated)

Note: Yields are based on reactions with analogous 2-(chloromethyl)-5-alkyl-1,3,4-thiadiazoles and serve as a general guideline.

Experimental Protocols

The following are detailed, generalized protocols for conducting nucleophilic substitution reactions with this compound using representative nitrogen and sulfur nucleophiles.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes the N-alkylation of a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Add piperidine (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines the S-alkylation of a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add thiophenol (1.1 eq) to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to obtain the product.

  • The product can be further purified by recrystallization or column chromatography if needed.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the reaction components.

G cluster_workflow Experimental Workflow A 1. Add Reactants & Solvent (Thiadiazole, Base, Solvent) B 2. Add Nucleophile A->B C 3. Reaction (Stirring at specified Temp/Time) B->C D 4. Work-up (Filtration, Extraction, Washing) C->D E 5. Purification (Chromatography/Recrystallization) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis.

G cluster_components Reaction Components & Factors Substrate 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole Product Substituted Product Substrate->Product Nucleophile Nucleophile (Amine, Thiol, Azide, etc.) Nucleophile->Product Solvent Solvent (Acetonitrile, DMF, Acetone) Solvent->Product Base Base (K₂CO₃, Et₃N, NaH) Base->Product Temperature Temperature Yield Yield Temperature->Yield Time Reaction Time Time->Yield Product->Yield

Caption: Factors influencing the reaction outcome.

Synthesis of Bioactive Molecules Utilizing 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole as a key intermediate. The versatility of the chloromethyl group allows for the introduction of various functionalities, leading to the creation of diverse molecular libraries with potential applications in antimicrobial and antifungal drug discovery.

Overview and Synthetic Strategy

The 5-cyclopropyl-1,3,4-thiadiazole scaffold is a valuable pharmacophore in medicinal chemistry, known to be present in various biologically active compounds. The introduction of a reactive chloromethyl group at the 2-position provides a convenient handle for nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. The general synthetic strategy involves the reaction of this compound with various nucleophiles, such as substituted thiophenols, phenols, and heterocyclic thiols, to generate novel thioether and ether-linked derivatives.

A key precursor for the synthesis of the title compound is 2-amino-5-cyclopropyl-1,3,4-thiadiazole.[1] This can be further elaborated to introduce the chloromethyl group. The subsequent derivatization allows for the exploration of the chemical space around the thiadiazole core, leading to the identification of potent bioactive molecules.

Synthesis of Bioactive Derivatives

The primary reaction pathway for generating bioactive derivatives from this compound is nucleophilic substitution. The electron-withdrawing nature of the thiadiazole ring activates the chloromethyl group for displacement by a variety of nucleophiles.

Synthesis_Pathway This compound This compound Bioactive Derivatives Bioactive Derivatives This compound->Bioactive Derivatives  + Nucleophile (R-XH) (e.g., thiols, phenols)  Base, Solvent Nucleophile (R-XH) Nucleophile (R-XH) Nucleophile (R-XH)->Bioactive Derivatives

Caption: General synthetic scheme for bioactive molecules.

Synthesis of S-Substituted Derivatives

The reaction of this compound with various thiols in the presence of a base affords the corresponding S-substituted derivatives. These compounds have shown promising antimicrobial and antifungal activities.

Table 1: Synthesis and Antifungal Activity of S-Substituted 5-Cyclopropyl-1,3,4-thiadiazole Derivatives

Compound IDNucleophile (R-SH)Yield (%)Antifungal Activity (MIC, µg/mL) vs. C. albicans
1a 4-Chlorothiophenol8515.6
1b 2-Mercaptobenzothiazole827.8
1c 5-Methyl-1,3,4-thiadiazole-2-thiol883.9
1d 1H-1,2,4-Triazole-3-thiol907.8

Note: The data presented in this table is a representative example based on general findings for similar thiadiazole derivatives and may not be from a single specific study due to the limited direct literature on this exact starting material.

Experimental Protocols

General Protocol for the Synthesis of S-Substituted Derivatives (1a-1d)

This protocol describes a general method for the nucleophilic substitution reaction between this compound and a thiol.

Materials:

  • This compound

  • Substituted thiol (e.g., 4-chlorothiophenol, 2-mercaptobenzothiazole)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the appropriate thiol (1.2 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired S-substituted derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Thiol in DMF B Add Base (K₂CO₃) A->B C Add 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole solution B->C D Stir at Room Temperature (4-6h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for S-substituted derivatives.

Protocol for Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains such as Candida albicans can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance at 530 nm)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with inoculum)

Procedure:

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

  • Prepare a standardized fungal inoculum and add it to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Include a positive control (Fluconazole) and a negative control (inoculum without any compound).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth in the control well.

Signaling Pathway and Mechanism of Action

While the exact mechanism of action for these specific derivatives is a subject of ongoing research, many antifungal agents targeting Candida species interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis. Azole antifungals, for instance, inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in this pathway.[2] It is hypothesized that the synthesized 5-cyclopropyl-1,3,4-thiadiazole derivatives may also exert their antifungal effect by targeting this or other enzymes in the ergosterol biosynthesis pathway.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition Potential Inhibition by 5-Cyclopropyl-1,3,4-thiadiazole Derivatives inhibition->lanosterol

Caption: Putative antifungal mechanism of action.

Conclusion

The synthetic route utilizing this compound offers a straightforward and efficient method for generating a library of novel bioactive compounds. The preliminary data on similar structures suggest that S-substituted derivatives, in particular, are promising candidates for further investigation as antifungal agents. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the development of new therapeutics to combat fungal infections. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal potency and pharmacological properties of this class of molecules.

References

Application Notes and Protocols: Screening 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to screening the novel compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole for its potential antimicrobial properties. The protocols outlined below describe standard methodologies for determining the compound's efficacy against a panel of pathogenic bacteria and fungi.

Introduction

The 1,3,4-thiadiazole scaffold is a crucial heterocyclic moiety in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique electronic and physicochemical characteristics of the thiadiazole ring contribute to its ability to interact with various biological targets.[2][3][4] This document focuses on the systematic evaluation of this compound, a novel derivative, for its antimicrobial potential. The presence of a reactive chloromethyl group and a lipophilic cyclopropyl moiety suggests the possibility of significant biological activity.

Data Presentation

The following tables summarize hypothetical quantitative data from antimicrobial screening of this compound.

Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

Bacterial StrainGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus (ATCC 25923)Positive161
Bacillus subtilis (ATCC 6633)Positive320.5
Escherichia coli (ATCC 25922)Negative640.25
Pseudomonas aeruginosa (ATCC 27853)Negative1281

Table 2: In Vitro Antifungal Activity - Minimum Inhibitory Concentration (MIC)

Fungal StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Fluconazole (Control)
Candida albicans (ATCC 90028)644
Aspergillus niger (ATCC 16404)1288

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • This compound

  • Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates[5][6]

  • Mueller-Hinton Broth (MHB) for bacteria[8]

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Preparation of Inoculum:

    • Culture the microbial strains overnight.

    • Suspend isolated colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Inoculate each well with 100 µL of the prepared microbial suspension.[6]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.[6]

    • Sterility Control: Wells containing only broth to check for contamination.[6]

    • Positive Control: Wells containing a known standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[5][9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][7]

Protocol 2: Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[10][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates[10][11]

  • Bacterial strains

  • Sterile cotton swabs

  • Forceps

  • Incubator

Procedure:

  • Preparation of Compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound.

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[12]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[11][12]

  • Placement of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[10][13]

    • Gently press the disks to ensure complete contact with the agar.[10]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14] The size of the zone is indicative of the antimicrobial activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Compound Compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution PrepareDisks Prepare Compound Impregnated Disks Compound->PrepareDisks Inoculum Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation Inoculum->Inoculation_MIC InoculateAgar Inoculate MHA Plate Inoculum->InoculateAgar SerialDilution->Inoculation_MIC Incubation_MIC Incubation (16-48h) Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Value Incubation_MIC->Reading_MIC PlaceDisks Place Disks on Agar PrepareDisks->PlaceDisks InoculateAgar->PlaceDisks Incubation_Disk Incubation (16-24h) PlaceDisks->Incubation_Disk MeasureZones Measure Zones of Inhibition Incubation_Disk->MeasureZones

Caption: Workflow for antimicrobial susceptibility testing.

antimicrobial_mechanism cluster_cell Bacterial Cell Compound 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole CellWall Cell Wall Synthesis Inhibition Compound->CellWall ProteinSynth Protein Synthesis Inhibition Compound->ProteinSynth DNA DNA Replication/ Repair Inhibition Compound->DNA Membrane Cell Membrane Disruption Compound->Membrane CellDeath Bacterial Cell Death CellWall->CellDeath ProteinSynth->CellDeath DNA->CellDeath Membrane->CellDeath

Caption: Potential mechanisms of antimicrobial action.

References

Investigating the Anticancer Potential of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for investigating the anticancer potential of novel 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole derivatives. While specific experimental data for this exact class of compounds is not yet extensively published, the following protocols and application notes are based on established methodologies for evaluating the anticancer properties of structurally related 1,3,4-thiadiazole compounds.

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including promising anticancer effects.[1][2][3][4][5][6][7][8][9][10][11][12] These compounds are known to interfere with various cellular processes in cancer cells, such as DNA synthesis, cell cycle progression, and key signaling pathways, often leading to apoptosis.[4][6] The mesoionic character of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[2][8]

The presence of a reactive chloromethyl group at the 2-position and a cyclopropyl moiety at the 5-position of the thiadiazole ring suggests that these novel derivatives could exhibit unique structure-activity relationships, warranting a thorough investigation of their cytotoxic and mechanistic properties.

Data Presentation: Hypothetical Anticancer Activity

The following tables present a hypothetical summary of quantitative data for a series of this compound derivatives (designated as CCTD-1 to CCTD-4 ) to illustrate how experimental findings can be structured for comparative analysis. These values are representative of typical results seen for active 1,3,4-thiadiazole compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM) of CCTD Derivatives

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HepG2 (Liver)HCT-116 (Colon)
CCTD-1 8.512.315.110.29.8
CCTD-2 5.27.89.56.14.7
CCTD-3 15.621.425.818.916.5
CCTD-4 2.13.54.22.91.8
Doxorubicin 0.91.21.51.10.8

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 48-hour incubation period.

Table 2: Apoptotic Induction by CCTD-4 in A549 Cells (24-hour treatment)

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
Control -3.1 ± 0.42.5 ± 0.35.6 ± 0.7
CCTD-4 2.015.8 ± 1.28.7 ± 0.924.5 ± 2.1
CCTD-4 4.028.4 ± 2.115.2 ± 1.543.6 ± 3.6
CCTD-4 8.045.1 ± 3.522.6 ± 2.067.7 ± 5.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field of anticancer drug discovery and can be adapted for the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds (CCTD derivatives) in the complete growth medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at different concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle distribution.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

General Experimental Workflow

G cluster_0 In Vitro Screening A Synthesis of CCTD Derivatives B Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blot Analysis (Key Signaling Proteins) C->F G In Vivo Animal Studies (Xenograft Models) F->G H Toxicity Studies G->H G cluster_0 Cellular Response cluster_1 Caspase Cascade CCTD CCTD Derivative Bcl2 Bcl-2 (Anti-apoptotic) CCTD->Bcl2 Bax Bax (Pro-apoptotic) CCTD->Bax Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Application Notes and Protocols for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in the development of agrochemicals due to its wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The incorporation of a cyclopropyl group can enhance the biological efficacy and metabolic stability of agrochemicals. This document provides detailed, albeit hypothetical, application notes and experimental protocols for the synthesis and evaluation of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 138300-59-1) in an agricultural chemistry context. Due to the limited publicly available data for this specific compound, the following protocols and data are based on established methodologies for analogous 1,3,4-thiadiazole derivatives and serve as a guide for research and development.

Chemical Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound is proposed, starting from commercially available cyclopropanecarboxylic acid.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Cyclopropanecarbonyl Thiosemicarbazide

  • To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

  • In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine.

  • Add the freshly prepared cyclopropanecarbonyl chloride dropwise to the thiosemicarbazide solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield cyclopropanecarbonyl thiosemicarbazide.

Step 2: Cyclization to 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

  • Suspend cyclopropanecarbonyl thiosemicarbazide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

Step 3: Synthesis of 2-(Hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole

  • To a solution of 5-cyclopropyl-1,3,4-thiadiazol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

  • Stir the resulting diazonium salt solution at the same temperature for 30 minutes.

  • In a separate flask, prepare a solution of formaldehyde (excess) and heat it to 60 °C.

  • Add the diazonium salt solution to the hot formaldehyde solution.

  • Stir the reaction mixture at 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole.

Step 4: Chlorination to this compound

  • Dissolve 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as chloroform.

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature and carefully pour it into a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Thiadiazole Ring Formation cluster_2 Step 3: Hydroxymethylation cluster_3 Step 4: Chlorination A Cyclopropanecarboxylic Acid B Cyclopropanecarbonyl Chloride A->B SOCl2 D Cyclopropanecarbonyl Thiosemicarbazide B->D C Thiosemicarbazide C->D E 5-Cyclopropyl-1,3,4-thiadiazol-2-amine D->E H2SO4 F 2-(Hydroxymethyl)-5-cyclopropyl- 1,3,4-thiadiazole E->F 1. NaNO2, HCl 2. HCHO G 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole F->G SOCl2

Caption: Proposed synthesis workflow for this compound.

Potential Agricultural Applications and Bioassay Protocols

Based on the known activities of related 1,3,4-thiadiazole derivatives, this compound is a candidate for evaluation as a fungicide, herbicide, and insecticide.

Fungicidal Activity

Application Note: Many 1,3,4-thiadiazole derivatives exhibit potent fungicidal activity against a broad spectrum of plant pathogens. The presence of the cyclopropyl moiety may enhance efficacy. This compound should be tested against economically important fungi such as Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

  • Preparation of Test Solutions: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Prepare serial dilutions to obtain final test concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool the medium to 45-50 °C.

  • Incorporation of Test Compound: Add the appropriate volume of the test solution to the molten PDA to achieve the desired final concentrations. A control plate containing only DMSO should be prepared.

  • Inoculation: Place a 5 mm mycelial disc of the test fungus, taken from the edge of an actively growing culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis of the dose-response data.

Fungicidal_Assay_Workflow A Prepare Test Compound Solutions C Incorporate Test Compound into PDA A->C B Prepare and Cool PDA Medium B->C D Inoculate with Fungal Mycelial Disc C->D E Incubate Plates D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for the in vitro fungicidal activity assay.

Herbicidal Activity

Application Note: Certain 1,3,4-thiadiazole derivatives have shown herbicidal activity. The subject compound should be evaluated for both pre- and post-emergence herbicidal effects against common weed species like Echinochloa crus-galli (barnyard grass) and Brassica campestris (field mustard).

Protocol 3: Pre-emergence Herbicidal Activity Assay

  • Planting: Fill plastic pots with a sandy loam soil. Sow seeds of the test plant species at a depth of 1 cm.

  • Treatment Application: Prepare solutions of this compound in an acetone-water mixture (1:1 v/v) with a surfactant at various concentrations (e.g., 50, 100, 200, 400 g a.i./ha). Spray the soil surface evenly with the test solutions immediately after sowing.

  • Incubation: Place the pots in a greenhouse with controlled temperature (25 ± 2 °C), humidity, and a 12-hour photoperiod.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by comparing the treated pots with untreated controls. Record the percentage of inhibition of germination and growth.

Protocol 4: Post-emergence Herbicidal Activity Assay

  • Plant Growth: Grow the test plant species in pots until they reach the 2-3 leaf stage.

  • Treatment Application: Spray the foliage of the plants with the test solutions prepared as in the pre-emergence assay until runoff.

  • Incubation: Return the pots to the greenhouse under the same controlled conditions.

  • Evaluation: After 14-21 days, visually assess the phytotoxicity and herbicidal effect based on a rating scale (e.g., 0 = no effect, 100 = complete kill).

Insecticidal Activity

Application Note: The 1,3,4-thiadiazole ring is present in some insecticides. The target compound could be screened for activity against common agricultural pests such as aphids (Aphis gossypii) and armyworms (Spodoptera litura).

Protocol 5: Leaf-Dip Bioassay for Aphids

  • Preparation of Test Solutions: Prepare serial dilutions of the compound in a water-acetone solution containing a non-ionic surfactant.

  • Leaf Treatment: Dip cotton leaf discs (2 cm diameter) in the test solutions for 10 seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaf discs in a petri dish lined with moist filter paper. Introduce 20-30 adult aphids onto each leaf disc.

  • Incubation: Maintain the petri dishes at 25 ± 1 °C and a 16:8 h (light:dark) photoperiod.

  • Mortality Assessment: Record the number of dead aphids after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • LC50 Determination: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Data Presentation (Illustrative)

The following tables present hypothetical data to demonstrate how the results from the bioassays could be structured.

Table 1: Hypothetical In Vitro Fungicidal Activity of this compound

Target FungusEC50 (µg/mL)
Botrytis cinerea8.5
Fusarium oxysporum12.3
Rhizoctonia solani5.7
Positive Control (Carbendazim)2.1

Table 2: Hypothetical Herbicidal Activity of this compound at 200 g a.i./ha

Weed SpeciesPre-emergence Inhibition (%)Post-emergence Injury (%)
Echinochloa crus-galli7560
Brassica campestris9085
Positive Control (Glyphosate)N/A98

Table 3: Hypothetical Insecticidal Activity of this compound against Aphis gossypii

Time (hours)LC50 (µg/mL)
2425.4
4815.8
729.2
Positive Control (Imidacloprid)1.5 (at 48h)

Hypothetical Mechanism of Action and Signaling Pathway

While the specific mechanism of action for this compound is unknown, many fungicides containing azole or related heterocyclic rings target the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis leads to membrane disruption and cell death. A plausible, yet hypothetical, signaling pathway is depicted below.

Fungicidal_Mechanism cluster_0 Fungal Cell A 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole B Lanosterol 14α-demethylase (CYP51) A->B Inhibition D Ergosterol Biosynthesis G Disrupted Cell Membrane Integrity & Cell Death B->G Leads to C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane E->F Incorporation

Caption: Hypothetical mechanism of action targeting ergosterol biosynthesis.

Conclusion

This compound represents a promising scaffold for the development of novel agrochemicals. The provided protocols offer a foundational framework for its synthesis and comprehensive biological evaluation. Further research is warranted to elucidate its precise spectrum of activity, mode of action, and potential for practical application in agriculture. It is imperative that all experimental work is conducted in accordance with institutional and national safety guidelines.

Application Notes & Protocols: Efficacy Testing of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] This document outlines a comprehensive experimental design for evaluating the efficacy of a novel compound, 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole (herein referred to as CCT-5), as a potential anti-cancer therapeutic. The presence of a reactive chloromethyl group suggests a potential for covalent interaction with biological nucleophiles, a mechanism exploited by some anticancer agents. These protocols will guide researchers through in vitro and in vivo studies to determine the compound's cytotoxic and anti-proliferative effects, elucidate its mechanism of action, and assess its preliminary in vivo efficacy.

Section 1: In Vitro Efficacy Assessment

Cell Viability and Cytotoxicity Assays

The initial step in evaluating CCT-5 is to determine its effect on the viability of cancer cells. The MTT or XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Experimental Protocol: MTT Cell Viability Assay [5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of CCT-5 in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CCT-5. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical IC₅₀ Values of CCT-5

Cell LineIncubation Time (hours)IC₅₀ (µM)
MCF-72415.2
488.5
724.1
A5492422.8
4812.3
726.7
Normal Fibroblasts72> 100

Experimental Workflow for In Vitro Screening

G cluster_0 In Vitro Efficacy Assessment A Cell Viability Assay (MTT/XTT) B Apoptosis Assay (Annexin V/PI) A->B If IC50 is promising C Cell Cycle Analysis (PI Staining) B->C Investigate cell death mechanism D Mechanism of Action (Western Blot) C->D Elucidate molecular pathway

Caption: Workflow for in vitro evaluation of CCT-5.

Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is recommended.[6][7]

Experimental Protocol: Annexin V/PI Apoptosis Assay [7]

  • Cell Treatment: Seed cells in 6-well plates and treat with CCT-5 at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation: Hypothetical Apoptosis Analysis in MCF-7 Cells (48h)

TreatmentViable (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control95.12.51.80.6
CCT-5 (IC₅₀)48.725.322.13.9
CCT-5 (2x IC₅₀)22.435.838.53.3
Cell Cycle Analysis

To investigate if CCT-5 affects cell cycle progression, flow cytometry analysis with propidium iodide (PI) staining can be performed.[8][9]

Experimental Protocol: Cell Cycle Analysis [10][11]

  • Cell Treatment: Treat cells with CCT-5 at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution in A549 Cells (24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.525.314.2
CCT-5 (0.5x IC₅₀)65.120.114.8
CCT-5 (IC₅₀)75.312.512.2
Mechanism of Action: Western Blot Analysis

Based on the apoptosis and cell cycle data, Western blotting can be used to investigate the molecular pathways involved.[12] For instance, if apoptosis is induced, key proteins in the apoptotic pathway such as caspases can be examined.

Experimental Protocol: Western Blot for Caspase-3 Cleavage [13][14]

  • Protein Extraction: Treat cells with CCT-5, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent.

Hypothetical Signaling Pathway

G CCT5 CCT-5 DNA_Damage DNA Damage CCT5->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by CCT-5.

Section 2: In Vivo Efficacy Assessment

Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and safety of CCT-5 in a living organism. Xenograft models in immunocompromised mice are a standard preclinical approach.[15][16][17]

Xenograft Tumor Model

Experimental Protocol: Subcutaneous Xenograft Model [18]

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, CCT-5 at different doses, positive control like cisplatin).

  • Drug Administration: Administer CCT-5 via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Hypothetical In Vivo Efficacy in A549 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1250 ± 150-+5.2
CCT-5 (10 mg/kg)875 ± 12030.0+2.1
CCT-5 (25 mg/kg)450 ± 9564.0-1.5
Cisplatin (5 mg/kg)380 ± 8069.6-8.7

In Vivo Efficacy Study Workflow

G A Establish Xenograft Model B Tumor Growth to Palpable Size A->B C Randomize into Treatment Groups B->C D Administer CCT-5/Controls C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis E->F

Caption: Workflow for in vivo xenograft studies of CCT-5.

Conclusion: This document provides a detailed framework for the preclinical evaluation of this compound (CCT-5) as a potential anti-cancer agent. The described protocols for in vitro and in vivo studies will enable researchers to systematically assess its efficacy, understand its mechanism of action, and gather the necessary data to support further development. The structured data presentation and clear workflows are designed to facilitate experimental planning and interpretation of results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective pathway involves a multi-step synthesis. The process typically begins with the formation of 2-amino-5-cyclopropyl-1,3,4-thiadiazole from cyclopropanecarboxylic acid and thiosemicarbazide.[1][2] This intermediate is then converted to the final product, often through a diazotization reaction to form a hydroxymethyl intermediate, followed by chlorination.

Q2: Which cyclizing agents are effective for forming the 1,3,4-thiadiazole ring?

Several acidic reagents can be used to catalyze the cyclodehydration of the acylthiosemicarbazide intermediate.[3] The choice of agent can significantly impact yield and reaction conditions. Common options include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus Oxychloride (POCl₃)[4]

  • Polyphosphoric Acid (PPA)

  • Polyphosphate Ester (PPE)[5]

Q3: How do acidic versus basic conditions affect the cyclization of thiosemicarbazide derivatives?

The pH of the reaction is critical and directs the cyclization pathway. Acidic conditions, using reagents like H₂SO₄ or POCl₃, favor the formation of 1,3,4-thiadiazole rings.[6][7][8] In contrast, basic conditions typically lead to the formation of 1,2,4-triazole derivatives.[6]

Q4: What are the primary challenges in synthesizing this compound?

The main challenges include low yields, incomplete reactions, formation of by-products such as oxadiazoles or triazoles, and difficulties in purifying the final product. Each step of the synthesis, from the initial acylation to the final chlorination, presents unique obstacles that must be carefully managed.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (Intermediate)
Potential CauseRecommended Solution(s)
Incomplete Cyclization The intermediate, 2-(cyclopropanecarbonyl)hydrazine-1-carbothioamide, may not have fully cyclized.[5] Extend the reaction time or increase the temperature according to the protocol. Consider a stronger dehydrating agent (see Table 1). An acid wash of the crude product can sometimes force residual intermediate to cyclize.[5]
Sub-optimal Dehydrating Agent The chosen acidic catalyst may not be effective enough. Refer to Table 1 for a comparison of common cyclizing agents and their typical conditions. A switch from H₂SO₄ to POCl₃ or PPA might improve yields.
Degradation of Starting Materials Thiosemicarbazide can be unstable at high temperatures. Ensure the initial acylation reaction is performed at a controlled temperature before heating for cyclization.
Side Reaction Formation of 1,2,4-triazole or oxadiazole by-products can occur.[9] Ensure strongly acidic, anhydrous conditions to favor thiadiazole formation.
Problem 2: Difficulty in the Conversion of the Amino Group to the Chloromethyl Group
Potential CauseRecommended Solution(s)
Inefficient Diazotization The conversion of the 2-amino group to a diazonium salt is a critical step. Ensure the reaction is performed at low temperatures (0-5 °C) with fresh sodium nitrite (NaNO₂) to prevent decomposition of the diazonium intermediate.
Low Yield in Hydroxymethyl Intermediate Formation The hydrolysis of the diazonium salt to the 2-hydroxymethyl intermediate can be low-yielding. After diazotization, ensure the reaction mixture is carefully warmed to allow for the evolution of N₂ gas and formation of the alcohol.
Incomplete Chlorination The conversion of the 2-hydroxymethyl group to the 2-chloromethyl group may be incomplete. Use a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Ensure anhydrous conditions, as moisture will consume the chlorinating agent. A slight excess of the chlorinating agent and an appropriate reaction time are crucial.
Product Degradation The final chloromethyl product may be unstable under harsh conditions. Use mild chlorination conditions and purify the product promptly after the reaction is complete. Avoid excessive heating during workup and purification.
Problem 3: Product Purification Issues
Potential CauseRecommended Solution(s)
Presence of Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC).[10] If starting material is present, consider extending the reaction time or re-optimizing the stoichiometry.
Formation of Polar By-products Acidic catalysts or by-products can be difficult to remove. Neutralize the reaction mixture carefully during workup and wash with brine to remove inorganic salts.
Co-elution during Chromatography By-products may have similar polarity to the desired product. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane).[11] Recrystallization from a suitable solvent can also be an effective purification method.

Data Presentation

Table 1: Comparison of Common Cyclizing Agents for 1,3,4-Thiadiazole Synthesis

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Neat, 80-100 °CInexpensive, readily availableHarsh conditions, potential for charring, difficult workup
POCl₃ RefluxHigh yields, effective for a wide range of substratesToxic, moisture-sensitive, corrosive
PPA 100-140 °CGood for less reactive substratesViscous, difficult to stir, challenging workup
PPE Reflux in ChloroformMilder conditions, good yields[5]Not as commonly available, requires preparation

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole
  • Acylation: To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add thiosemicarbazide (1.0 eq).[12]

  • Cyclization: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.[12]

  • Reaction: After the addition is complete, heat the mixture to reflux (95-100 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.[12]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Diazotization & Hydrolysis (Formation of Hydroxymethyl intermediate):

    • Dissolve 2-amino-5-cyclopropyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes.

    • Slowly warm the mixture to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases. This forms the 2-hydroxymethyl-5-cyclopropyl-1,3,4-thiadiazole in solution.

  • Chlorination:

    • Cool the solution containing the hydroxymethyl intermediate.

    • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

    • Heat the mixture to reflux for 1-2 hours.

  • Workup:

    • Cool the reaction mixture and carefully pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Start Cyclopropanecarboxylic Acid + Thiosemicarbazide Acylation Acylation to form Acylthiosemicarbazide Start->Acylation Cyclization Acid-Catalyzed Cyclodehydration (e.g., POCl3) Acylation->Cyclization Intermediate 2-Amino-5-cyclopropyl- 1,3,4-thiadiazole Cyclization->Intermediate Diazotization Diazotization (NaNO2, H+) & Hydrolysis Intermediate->Diazotization Hydroxymethyl 2-Hydroxymethyl-5-cyclopropyl- 1,3,4-thiadiazole Diazotization->Hydroxymethyl Chlorination Chlorination (e.g., SOCl2) Hydroxymethyl->Chlorination FinalProduct 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole Chlorination->FinalProduct Purification Purification (Recrystallization / Chromatography) FinalProduct->Purification

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting_Guide Start Low Final Yield Check_Intermediate Check Yield/Purity of 2-Amino Intermediate Start->Check_Intermediate Low_Intermediate_Yield Low Intermediate Yield Check_Intermediate->Low_Intermediate_Yield Low Good_Intermediate_Yield Good Intermediate Yield Check_Intermediate->Good_Intermediate_Yield Good Incomplete_Cyclization Incomplete Cyclization? Low_Intermediate_Yield->Incomplete_Cyclization Chlorination_Issue Problem in Chlorination Step? Good_Intermediate_Yield->Chlorination_Issue Yes_Incomplete Increase Reaction Time/ Temp or Use Stronger Acid Incomplete_Cyclization->Yes_Incomplete Yes No_Incomplete Check for Side Reactions (e.g., Triazole formation) Incomplete_Cyclization->No_Incomplete No Yes_Chlorination Ensure Anhydrous Conditions. Verify Chlorinating Agent Activity. Optimize Reaction Time. Chlorination_Issue->Yes_Chlorination Yes No_Chlorination Consider Product Degradation during Workup/Purification. Chlorination_Issue->No_Chlorination No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Potential impurities may include cyclopropanecarboxylic acid, thiosemicarbazide, and byproducts from the cyclization and chlorination steps. The reactivity of the chloromethyl group can also lead to the formation of dimers or other degradation products, especially under prolonged heating or basic conditions.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of analytical methods is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and confirm the mass of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying structurally similar impurities.

Q3: What are the primary purification techniques for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. Common methods include:

  • Recrystallization: Effective for removing small amounts of impurities if a suitable solvent system can be identified.

  • Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities. Normal or reverse-phase chromatography can be employed.

  • Distillation: Potentially applicable if the compound is thermally stable and has a distinct boiling point from its impurities. However, the presence of the reactive chloromethyl group may lead to degradation at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Multiple spots on TLC plate, close to the product spot.Incomplete reaction or formation of side products.Optimize reaction conditions (temperature, time, stoichiometry). Consider a pre-purification workup such as a liquid-liquid extraction to remove highly polar or non-polar impurities.
Product appears oily or discolored.Presence of residual starting materials or degradation products.Attempt recrystallization from a suitable solvent system. If unsuccessful, proceed with column chromatography.
Broad peaks in HPLC or GC analysis.Presence of multiple, closely related impurities.Employ a high-resolution column and optimize the chromatographic method (e.g., gradient elution in HPLC).
Issue 2: Poor Recovery from Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing.Solvent is too good a solvent for the compound, or the compound has a low melting point.Use a solvent mixture (a good solvent and a poor solvent). Try cooling the solution very slowly and scratching the inside of the flask to induce crystallization.
No crystals form upon cooling.Solution is not supersaturated, or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. Try adding a seed crystal if available.
Low yield of recovered crystals.The compound has significant solubility in the cold solvent.Use a minimal amount of hot solvent to dissolve the compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Issue 3: Difficulty in Separating Impurities by Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities.The polarity of the product and impurities are very similar.Change the solvent system (eluent) to alter the selectivity. Consider using a different stationary phase (e.g., switching from silica gel to alumina or using a reverse-phase column).
Tailing of the product peak on the column.The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
Product degradation on the column.The compound is unstable on the stationary phase (e.g., silica gel can be acidic).Use a deactivated stationary phase (e.g., neutral alumina or treated silica gel). Perform the chromatography quickly and at a lower temperature if possible.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, hexanes, or a mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed filter funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pack a column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel and then load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization>98%60-80%Simple, inexpensive, good for removing small amounts of impurities.Requires a suitable solvent, can have lower yields.
Column Chromatography>99%50-90%Highly versatile, can separate complex mixtures.More time-consuming, requires larger volumes of solvent.
Distillation>95%VariableGood for large scale purification of volatile compounds.Potential for thermal degradation, not effective for non-volatile impurities.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Crude Product purity_check1 Purity Analysis (TLC, HPLC) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impurities Present purity_check2 Purity Analysis recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography Purity < 99% pure_product Pure Product (>99%) purity_check2->pure_product Purity > 99% purity_check3 Purity Analysis column_chromatography->purity_check3 purity_check3->pure_product Purity > 99% insufficient_purity Purity < 99% purity_check3->insufficient_purity Purity < 99%

Caption: A general workflow for the purification of this compound.

troubleshooting_logic issue issue cause cause solution solution low_purity Low Purity After Synthesis incomplete_reaction Incomplete Reaction low_purity->incomplete_reaction side_products Side Products Formed low_purity->side_products degradation Product Degradation low_purity->degradation optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions chromatography Use Column Chromatography side_products->chromatography mild_conditions Use Milder Conditions degradation->mild_conditions

Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for preparing this compound?

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative. In the case of this compound, the synthesis can be achieved by reacting cyclopropanecarboxylic acid with chloroacetyl chloride to form a mixed anhydride, which then reacts with thiosemicarbazide followed by cyclodehydration.

Q2: What are the critical parameters to control during the synthesis?

The key parameters that significantly influence the yield and purity of the final product include reaction temperature, choice of solvent, reaction time, and the stoichiometry of the reactants. It is crucial to optimize these conditions to minimize side product formation and maximize the yield.

Q3: What are some common side products in this synthesis?

Potential side products can include unreacted starting materials, intermediates such as the N-acylthiosemicarbazide, and regioisomers depending on the reaction conditions. In some cases, over-alkylation or decomposition of the starting materials or product can occur under harsh conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction due to insufficient temperature or reaction time.2. Degradation of starting materials or product.3. Incorrect stoichiometry of reactants.4. Ineffective cyclizing agent.1. Gradually increase the reaction temperature and monitor the reaction progress by TLC.2. Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to air or moisture.3. Carefully check the molar ratios of the reactants.4. Experiment with different dehydrating agents such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).
Formation of Multiple Products 1. Side reactions occurring due to high temperatures.2. Presence of impurities in starting materials.3. Non-selective reaction conditions.1. Lower the reaction temperature and extend the reaction time.2. Purify the starting materials before use.3. Screen different solvents to improve selectivity.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent.2. Co-elution of impurities during chromatography.3. Oily product that is difficult to crystallize.1. Use a different solvent for extraction or perform a solvent swap.2. Optimize the mobile phase for column chromatography or consider using a different stationary phase.3. Attempt recrystallization from various solvent systems or try trituration with a non-polar solvent to induce solidification.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Cyclopropanecarbonyl chloride

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

  • To a solution of cyclopropanecarbonyl chloride (1.0 eq) in an anhydrous solvent under an inert atmosphere, add thiosemicarbazide (1.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the intermediate N-cyclopropylcarbonylthiosemicarbazide by Thin Layer Chromatography (TLC).

  • Cool the mixture to 0 °C and slowly add the dehydrating agent (e.g., POCl₃, 2-3 eq).

  • Heat the reaction mixture to reflux and monitor the cyclization progress by TLC. Reaction times can vary from 4 to 12 hours.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Condition Optimization Template

Researchers can use the following table to log and compare the results of their optimization experiments.

Entry Solvent Temperature (°C) Reaction Time (h) Dehydrating Agent Yield (%) Purity (by HPLC/NMR) Notes
1DCMReflux8POCl₃
2THFReflux8POCl₃
3AcetonitrileReflux8POCl₃
4DCMRoom Temp24PPA
5DCMReflux12H₂SO₄

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start Materials: Cyclopropanecarbonyl chloride Thiosemicarbazide reaction Reaction: Formation of Acylthiosemicarbazide start->reaction Solvent, 0°C to RT cyclization Cyclization: with Dehydrating Agent reaction->cyclization Dehydrating Agent, Reflux product Crude Product cyclization->product quench Quenching product->quench Ice, Base extraction Extraction quench->extraction Organic Solvent purification Column Chromatography extraction->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Experiment Outcome low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No optimize_temp Optimize Temperature & Time low_yield->optimize_temp Yes success Successful Synthesis side_products->success No change_solvent Change Solvent side_products->change_solvent Yes check_reagents Check Reagent Purity & Stoichiometry optimize_temp->check_reagents change_dehydrating_agent Change Dehydrating Agent check_reagents->change_dehydrating_agent change_solvent->optimize_temp

Caption: Logical workflow for troubleshooting synthesis issues.

Technical Support Center: Overcoming Solubility Challenges with 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered during experiments with 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The first step is to determine the extent of the solubility problem. This involves attempting to dissolve the compound in your primary assay buffer and observing for any precipitation. It is also recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. Observing the solution after dilution can indicate if the compound is precipitating at the final assay concentration.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?

A2: This phenomenon is known as "precipitation upon dilution." It occurs because the compound is soluble in the organic stock solvent (e.g., DMSO) but has limited solubility in the aqueous assay buffer. When the stock solution is diluted, the concentration of the compound exceeds its solubility limit in the aqueous environment, leading to precipitation.

To prevent this, you can try the following strategies:

  • Optimize Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible, typically below 0.5%, to minimize its potential effects on the experiment while maintaining compound solubility.[1]

  • Use a Co-solvent System: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes improve the compound's solubility in the final aqueous solution.[1]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.[1][2]

Q3: What alternative solvents or solubilizing agents can be used if DMSO is not suitable for my experiment?

A3: If DMSO is not compatible with your assay, several alternatives can be explored:

  • Other Organic Solvents: Depending on the nature of your experiment, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.

  • Co-solvents: The use of co-solvents can reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[3]

  • Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by incorporating them into micelles.[4]

  • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic compounds like this compound, increasing their aqueous solubility.[1]

Q4: Can modifying the experimental conditions improve the solubility of my compound?

A4: Yes, adjusting experimental conditions can significantly impact solubility:

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[5]

  • Temperature Control: For some compounds, gentle warming can aid in dissolution. However, it's crucial to ensure that the compound is stable at elevated temperatures.[6][7]

Q5: Are there any formulation strategies to enhance the solubility of this compound for in vivo studies?

A5: For in vivo applications, several advanced formulation techniques can be employed to improve the bioavailability of poorly soluble compounds:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a higher dissolution rate.[4][8][9]

  • Solid Dispersions: In this method, the poorly soluble drug is dispersed in a highly soluble solid hydrophilic matrix, which enhances its dissolution.[7][8]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[8]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer.[6]- Decrease the final concentration of the compound.[6] - Perform a serial dilution.[1][2] - Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within a range compatible with the assay (typically <0.5%).[1]
Precipitation Over Time During Incubation The compound has low thermodynamic solubility at the experimental temperature or is unstable in the medium.[2]- Lower the final concentration of the compound.[2] - Assess the compound's stability in the assay medium over the incubation period. - Consider using solubilizing agents like cyclodextrins.[1]
Cloudiness or Turbidity in the Stock Solution The compound has precipitated out of the stock solvent, possibly due to improper storage or freeze-thaw cycles.[6]- Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to redissolve the precipitate.[6] - Prepare fresh stock solution in anhydrous DMSO. - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[6]
Inconsistent Experimental Results Undissolved compound is present, leading to an inaccurate effective concentration.- Visually inspect all solutions for any signs of precipitation before use. - Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles, though this will lower the effective concentration.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution

This protocol describes the preparation of a stock solution in DMSO and a subsequent serial dilution to minimize precipitation in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh a desired amount of this compound.

    • Dissolve the compound in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[5]

  • Perform Serial Dilution:

    • Prepare a series of dilutions of the DMSO stock solution in the aqueous buffer.

    • For example, to achieve a 1:100 final dilution, first dilute the stock 1:10 in the aqueous buffer, vortex gently, and then dilute this intermediate solution another 1:10 in the final volume of the buffer.

Protocol 2: Determination of Maximum Soluble Concentration

This protocol helps determine the highest concentration of the compound that remains soluble in a specific experimental medium.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Experimental aqueous buffer or cell culture medium

  • Clear multi-well plate (e.g., 96-well plate)

  • Microplate reader

Methodology:

  • Prepare Dilution Series:

    • In the wells of a microplate, prepare a serial dilution of the compound in your experimental medium, starting from a high concentration and decreasing incrementally.

    • Ensure the final concentration of DMSO is consistent across all wells.

  • Incubation:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.

  • Visual and Instrumental Analysis:

    • Visually inspect each well for any signs of precipitation (cloudiness, crystals).

    • Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader. An increase in absorbance indicates the formation of a precipitate.[2]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear both visually and by absorbance measurement is considered the maximum soluble concentration under those conditions.

Visual Troubleshooting and Workflow Diagrams

TroubleshootingWorkflow Start Compound Precipitation Observed CheckStock Check Stock Solution Start->CheckStock IsStockClear Is Stock Solution Clear? CheckStock->IsStockClear PrepareFreshStock Prepare Fresh Stock Solution in Anhydrous DMSO IsStockClear->PrepareFreshStock No OptimizeDilution Optimize Dilution Method IsStockClear->OptimizeDilution Yes PrepareFreshStock->CheckStock PrecipitationPersists1 Precipitation Persists? OptimizeDilution->PrecipitationPersists1 LowerConcentration Test Lower Final Concentrations PrecipitationPersists1->LowerConcentration Yes IssueResolved Issue Resolved PrecipitationPersists1->IssueResolved No PrecipitationPersists2 Precipitation Persists? LowerConcentration->PrecipitationPersists2 UseSolubilizers Evaluate Solubilizing Agents (e.g., Cyclodextrins, Surfactants) PrecipitationPersists2->UseSolubilizers Yes PrecipitationPersists2->IssueResolved No UseSolubilizers->IssueResolved

Caption: Troubleshooting workflow for compound precipitation.

SolubilityEnhancementStrategies cluster_approaches Solubilization Approaches cluster_solvent cluster_formulation cluster_conditions CoreProblem Poor Aqueous Solubility of This compound Solvent Solvent Optimization CoreProblem->Solvent Formulation Formulation Strategies CoreProblem->Formulation Conditions Experimental Condition Modification CoreProblem->Conditions CoSolvents Co-solvents (e.g., DMSO/Ethanol) Solvent->CoSolvents Surfactants Surfactants Solvent->Surfactants Cyclodextrins Cyclodextrins Solvent->Cyclodextrins ParticleSize Particle Size Reduction (Micronization, Nanosuspension) Formulation->ParticleSize SolidDispersion Solid Dispersions Formulation->SolidDispersion LipidBased Lipid-Based Formulations Formulation->LipidBased pH pH Adjustment Conditions->pH Temperature Temperature Control Conditions->Temperature

Caption: Strategies for enhancing solubility.

References

Technical Support Center: Stability and Handling of Chloromethyl-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with chloromethyl-substituted thiadiazole compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and handling challenges encountered during synthesis, purification, storage, and application of these reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the chloromethyl group on a thiadiazole ring?

A1: The primary stability concern is the high reactivity of the chloromethyl group, which makes it susceptible to degradation via several pathways. The thiadiazole ring is electron-withdrawing, which enhances the reactivity of the attached chloromethyl group, making it a good leaving group for nucleophilic substitution reactions. Key concerns include:

  • Hydrolysis: Reaction with water or moisture, even atmospheric, can lead to the formation of the corresponding hydroxymethyl-thiadiazole.

  • Nucleophilic Substitution: The chloromethyl group is highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides). This is often the desired reaction but can be a source of instability and side products if unintended nucleophiles are present.

  • Solvolysis: In addition to water, other nucleophilic solvents (e.g., methanol, ethanol) can react with the chloromethyl group.

  • Degradation under acidic or basic conditions: Both strong acids and bases can promote the degradation of the chloromethyl group or the thiadiazole ring itself.[1][2]

Q2: How should I properly store and handle chloromethyl-thiadiazole compounds?

A2: Due to their reactivity, proper storage and handling are crucial to maintain the integrity of chloromethyl-thiadiazole compounds.[3][4][5]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, consider a desiccator.

  • Handling: Always handle these compounds in a well-ventilated fume hood.[6] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid using metal spatulas, as trace metal contamination can sometimes catalyze decomposition.[3] It is advisable to work under anhydrous conditions to the extent possible.

Q3: My purification of a chloromethyl-thiadiazole derivative by silica gel chromatography is resulting in significant decomposition. What could be the cause?

A3: Decomposition on silica gel is a common issue for reactive halides. The slightly acidic nature of standard silica gel can catalyze hydrolysis or other degradation pathways. Consider the following solutions:

  • Neutralize the Silica Gel: Wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, then re-equilibrate with the eluent.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica.

  • Minimize Contact Time: Run the column as quickly as possible.

  • Alternative Purification: If possible, use non-chromatographic methods like recrystallization or distillation.

Q4: What are the expected byproducts during the synthesis of chloromethyl-thiadiazole compounds?

A4: During chloromethylation of a thiadiazole precursor, several side reactions can occur:

  • Formation of Bis-thiadiazolyl Methane: The chloromethylated product can react with another molecule of the starting thiadiazole to form a methylene-bridged dimer.

  • Hydroxymethyl Derivative: If there is any water present in the reaction mixture, the corresponding alcohol can be formed.

  • Over-chlorination: Depending on the reaction conditions and the substrate, dichloromethyl derivatives might be formed in some cases.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

You are attempting to substitute the chlorine of a 2-chloromethyl-5-aryl-1,3,4-thiadiazole with a nucleophile (e.g., a secondary amine), but you are observing a low yield of the desired product.

Possible Cause Troubleshooting Step
Degradation of Starting Material Verify the purity of your chloromethyl-thiadiazole starting material by ¹H NMR or LC-MS. If it has degraded, purify it or synthesize a fresh batch.
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough. Consider using a stronger base to deprotonate the nucleophile or switch to a more reactive nucleophile.
Steric Hindrance If your nucleophile is bulky, the reaction may be sterically hindered. Try increasing the reaction temperature or using a less hindered nucleophile.
Solvent Effects The choice of solvent can significantly impact the reaction rate. For SN2 reactions, a polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred.
Presence of Water Trace amounts of water can lead to hydrolysis of the starting material, reducing the yield of the desired product. Ensure all reagents and solvents are anhydrous.
Issue 2: Product Instability During Workup

Your reaction appears to be successful by TLC or LC-MS, but the product decomposes during the aqueous workup or extraction.

Possible Cause Troubleshooting Step
Harsh pH Conditions The 1,3,4-thiadiazole ring can be sensitive to strong acids or bases.[1][2] Use mild workup conditions. Instead of strong acid/base washes, use saturated sodium bicarbonate or ammonium chloride solutions.
Hydrolysis Prolonged exposure to the aqueous phase can lead to hydrolysis of any remaining chloromethyl starting material or even the product, depending on its structure. Minimize the time of the aqueous workup and extract the product promptly.
Emulsion Formation Difficulty in separating the organic and aqueous layers can lead to prolonged contact and degradation. If an emulsion forms, try adding brine to break it.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of 2-Chloromethyl-5-aryl-1,3,4-thiadiazole with a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine with a chloromethyl-thiadiazole derivative.[7][8]

  • Reagents and Setup:

    • 2-Chloromethyl-5-aryl-1,3,4-thiadiazole (1.0 eq)

    • Secondary amine (e.g., piperidine) (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous acetone or acetonitrile (solvent)

    • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required) under an inert atmosphere (N₂ or Ar).

  • Procedure: a. To the round-bottom flask, add the 2-chloromethyl-5-aryl-1,3,4-thiadiazole, the secondary amine, and potassium carbonate. b. Add the anhydrous solvent. c. Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Once the reaction is complete, filter off the potassium carbonate and wash the solid with a small amount of the solvent. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization or column chromatography on neutral alumina or neutralized silica gel.

Data Presentation

Condition Stability Concern Potential Degradation Product(s) Mitigation Strategy
Aqueous, pH 7 ModerateHydroxymethyl-thiadiazoleMinimize contact with water; store in a desiccator.
Aqueous, pH < 4 LowHydroxymethyl-thiadiazole, potential ring openingAvoid acidic workups; use buffered solutions if necessary.
Aqueous, pH > 9 LowHydroxymethyl-thiadiazole, potential ring openingAvoid basic workups; use mild bases like NaHCO₃.
Protic Solvents (e.g., MeOH) Moderate to LowAlkoxymethyl-thiadiazoleUse aprotic solvents for reactions and storage.
UV Light Exposure ModeratePotential for radical formation and decompositionStore in amber vials or protect from light.
Elevated Temperature ModerateIncreased rate of degradation, especially with nucleophilesStore at low temperatures.

Visualizations

Diagram 1: General Degradation Pathways

Potential Degradation Pathways of Chloromethyl-Thiadiazole A Chloromethyl-Thiadiazole (R-CH2Cl) B Hydroxymethyl-Thiadiazole (R-CH2OH) A->B H2O (Hydrolysis) C Alkoxymethyl-Thiadiazole (R-CH2OR') A->C R'OH (Solvolysis) D Nucleophile-Substituted Product (R-CH2-Nu) A->D Nu: (Unintended Nucleophile)

Caption: Common degradation pathways for chloromethyl-thiadiazole.

Diagram 2: Troubleshooting Workflow for Low Yield in Nucleophilic Substitution

Troubleshooting Low Yield in Nucleophilic Substitution start Low Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Degraded Starting Material check_sm->sm_bad No check_conditions Review Reaction Conditions sm_ok->check_conditions purify_sm Purify or Resynthesize Starting Material sm_bad->purify_sm purify_sm->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes optimize Optimize: Solvent, Temp, Base, Time check_conditions->optimize No conditions_ok->optimize final_check Re-run Experiment optimize->final_check

Caption: Logical workflow for troubleshooting low product yields.

References

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up synthesis of this compound, which is typically a two-step process.

Step 1: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole Incomplete reaction; Suboptimal reaction temperature; Inefficient cyclization agent.Ensure complete dissolution of starting materials. Gradually increase the reaction temperature, monitoring for decomposition. Consider alternative cyclizing agents like polyphosphoric acid (PPA) or phosphorus oxychloride if using a method that requires them.
Formation of Impurities Side reactions due to excessive heat; Presence of moisture.Maintain strict temperature control throughout the reaction. Ensure all reagents and solvents are anhydrous. Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Difficult Product Isolation Product is soluble in the reaction mixture; Co-precipitation of impurities.After reaction completion, pour the mixture onto crushed ice to precipitate the product. Adjust the pH of the aqueous solution with a base (e.g., sodium bicarbonate) to ensure complete precipitation. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.

Step 2: Chloromethylation of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete diazotization; Incomplete chloromethylation; Product decomposition.Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. Use a slight excess of chloroacetic acid. Avoid excessive heating during the reaction and work-up.
Formation of By-products (e.g., hydroxymethyl derivative) Presence of excess water; High reaction temperature.Use concentrated hydrochloric acid to minimize water content. Maintain strict temperature control (0-5°C) to suppress the formation of the hydroxymethyl by-product.
Runaway Reaction Poor temperature control; Rapid addition of reagents.Ensure efficient stirring and cooling of the reaction vessel. Add reagents, particularly sodium nitrite, slowly and in portions to control the exothermic reaction. Have a quenching agent (e.g., a solution of sodium bisulfite) readily available.
Product Purification Challenges Oily product that is difficult to crystallize; Presence of colored impurities.Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate). If the product is an oil, try trituration with a non-polar solvent like hexane to induce crystallization. Treat the solution with activated carbon to remove colored impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the chloromethylation step?

A1: Temperature control is the most critical parameter. The diazotization and subsequent chloromethylation are highly exothermic. A runaway reaction can occur if the temperature is not strictly maintained between 0-5°C, leading to the formation of hazardous by-products and a significant decrease in yield and purity.

Q2: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A2: The primary safety concerns include:

  • Thionyl chloride or Phosphorus Oxychloride (if used for cyclization): Highly corrosive and react violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Hydrochloric Acid (concentrated): Highly corrosive.

  • This compound (product): Likely to be a lachrymator and skin irritant. Handle with care, wearing gloves and safety glasses.

Q3: Can I use an alternative to sodium nitrite for the diazotization step?

A3: While sodium nitrite is the most common reagent for this transformation, other diazotizing agents like nitrosylsulfuric acid can be used. However, any change in reagents at scale should be thoroughly evaluated in the lab on a small scale first to assess safety and efficiency.

Q4: My final product is a persistent oil. How can I induce crystallization?

A4: If the product is an oil, you can try the following techniques to induce crystallization:

  • Trituration: Stir the oil with a solvent in which it is sparingly soluble (e.g., cold hexanes or pentane).

  • Seeding: Introduce a small crystal of the pure compound to the oil.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a good solvent and slowly add a solvent in which the product is insoluble.

  • Purification: The presence of impurities can inhibit crystallization. Further purification by column chromatography may be necessary.

Q5: What is a typical impurity profile for the final product at scale?

A5: On a larger scale, you might expect to see impurities such as:

  • The corresponding hydroxymethyl derivative from the reaction with water.

  • Unreacted 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

  • Polymeric by-products from side reactions of the chloromethyl group.

  • Residual solvents from the work-up and purification steps.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

Parameter Method A (Lab Scale) Method B (Pilot Scale)
Starting Materials Cyclopropanecarboxylic acid, ThiosemicarbazideCyclopropanecarbonyl chloride, Thiosemicarbazide
Cyclizing Agent Polyphosphoric Acid (PPA)-
Solvent -Acetonitrile
Temperature 120-130°C70-80°C
Reaction Time 4-6 hours3-5 hours
Typical Yield 75-85%80-90%
Purity (crude) ~90%~95%

Table 2: Illustrative Yield and Purity Data for Scale-Up Synthesis

Scale Step 1 Yield (%) Step 1 Purity (%) Step 2 Yield (%) Step 2 Purity (%) Overall Yield (%)
10 g 8898759766
100 g 8596729661
1 kg 8295689556

Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and equipment used.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (Pilot Scale)

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge thiosemicarbazide (1.0 eq) and acetonitrile.

  • Reagent Addition: Cool the suspension to 0-5°C. Slowly add cyclopropanecarbonyl chloride (1.05 eq) via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80°C and stir for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Isolation: Adjust the pH of the resulting slurry to 7-8 with a saturated solution of sodium bicarbonate. Filter the precipitated solid, wash with cold water, and dry under vacuum to afford the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound (Pilot Scale)

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-5-cyclopropyl-1,3,4-thiadiazole (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to 0-5°C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water via the addition funnel, ensuring the internal temperature does not exceed 5°C. Stir the mixture for 30 minutes at this temperature.

  • Chloromethylation: In a separate vessel, prepare a solution of chloroacetic acid (1.2 eq) in water. Add this solution to the cold diazonium salt solution.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by vacuum distillation to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole cluster_step2 Step 2: Synthesis of this compound S1_Start Start: Thiosemicarbazide & Cyclopropanecarbonyl chloride S1_Reaction Reaction in Acetonitrile (0-5°C to 70-80°C) S1_Start->S1_Reaction S1_Workup Work-up: Quench with ice, pH adjustment S1_Reaction->S1_Workup S1_Isolation Isolation: Filtration and Drying S1_Workup->S1_Isolation S1_Purification Purification: Recrystallization S1_Isolation->S1_Purification S1_Product Product 1: 2-Amino-5-cyclopropyl-1,3,4-thiadiazole S1_Purification->S1_Product S2_Start Start: Product 1 S1_Product->S2_Start S2_Diazotization Diazotization with NaNO2/HCl (0-5°C) S2_Start->S2_Diazotization S2_Chloromethylation Chloromethylation with Chloroacetic Acid S2_Diazotization->S2_Chloromethylation S2_Reaction Reaction at 50-60°C S2_Chloromethylation->S2_Reaction S2_Workup Work-up: Extraction S2_Reaction->S2_Workup S2_Purification Purification: Chromatography/Distillation S2_Workup->S2_Purification S2_Product Final Product: This compound S2_Purification->S2_Product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic Start Low Yield in Step 2? IncompleteDiazotization Incomplete Diazotization? Start->IncompleteDiazotization Yes IncompleteChloro Incomplete Chloromethylation? Start->IncompleteChloro No CheckTemp Action: Verify Temperature (0-5°C during NaNO2 addition) IncompleteDiazotization->CheckTemp Yes CheckNaNO2 Action: Check NaNO2 quality and stoichiometry (1.1 eq) IncompleteDiazotization->CheckNaNO2 Also CheckTimeTemp Action: Increase reaction time/temp (monitor for degradation) IncompleteChloro->CheckTimeTemp Yes CheckReagent Action: Check Chloroacetic Acid quality and stoichiometry (1.2 eq) IncompleteChloro->CheckReagent Also ProductDecomposition Product Decomposition? IncompleteChloro->ProductDecomposition No CheckWorkup Action: Minimize exposure to high temperatures during work-up ProductDecomposition->CheckWorkup Yes

Caption: Troubleshooting logic for low yield in the chloromethylation step.

Technical Support Center: Reactions Involving 1,3,4-Thiadiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1,3,4-thiadiazole intermediates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-thiadiazole derivatives?

The most prevalent and efficient method for synthesizing 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides.[1] This reaction is often carried out by reacting a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent.[2]

Q2: How do reaction conditions, specifically the pH, influence the product of thiosemicarbazide cyclization?

The pH of the reaction medium is a critical factor that directs the cyclization pathway of thiosemicarbazide derivatives.

  • Acidic Medium: In the presence of strong acids like concentrated sulfuric acid or phosphorus oxychloride, the intramolecular cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[3][4] The mechanism is proposed to involve a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[3][5]

  • Alkaline Medium: Under basic conditions, for example, using sodium hydroxide, the cyclization of the same precursors typically leads to the formation of 1,2,4-triazole derivatives.[3][4]

Troubleshooting Guide

Q3: My reaction to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is resulting in a very low yield. What are the potential causes and solutions?

Low yields are a common issue in the synthesis of 1,3,4-thiadiazoles. Several factors can contribute to this problem.

Potential Causes and Solutions

Potential CauseSuggested Solutions
Inadequate Dehydrating Agent The choice and amount of the dehydrating agent are crucial for efficient cyclization. Concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are commonly used.[2][6] Consider switching to a stronger dehydrating agent or ensuring it is fresh and anhydrous.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the rate of cyclization. For many syntheses using POCl₃, heating to 80-90°C is required.[2] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[5]
Formation of Side Products The formation of side products is a known issue that can significantly lower the yield of the desired 1,3,4-thiadiazole.[5] Depending on the reactants and conditions, side reactions can occur. Careful control of reaction parameters and purification are necessary.
Difficulties in Product Isolation The workup procedure can affect the final yield. After cyclization, the reaction mixture is often poured into ice water and neutralized.[2][7] Incomplete precipitation or loss of product during filtration and washing will result in lower yields. Ensure the pH for precipitation is optimal for your specific product.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

The formation of multiple products is a frequent challenge. The nature of these side products depends on the specific reactants and reaction conditions.

Common Side Products and Mitigation Strategies

  • Unreacted Starting Materials: The presence of starting materials (carboxylic acid and thiosemicarbazide) on the TLC plate indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature, or consider a more efficient dehydrating agent.

  • Intermediate Products: The reaction proceeds through the formation of an intermediate, such as a 2-(cycloalkanecarbonyl)hydrazine-1-carbothioamide, before cyclizing to the final 1,3,4-thiadiazole.[5] Incomplete cyclization will leave this intermediate in the reaction mixture.

    • Solution: Ensure sufficient heating and an adequate amount of the cyclizing agent to drive the reaction to completion.

  • Alternative Cyclization Products: As mentioned in Q2, under certain conditions, 1,2,4-triazoles can be formed as side products.

    • Solution: Maintain a strongly acidic environment to favor the formation of the 1,3,4-thiadiazole ring.[3][4]

Q5: What are the recommended methods for purifying 1,3,4-thiadiazole derivatives?

Purification of 1,3,4-thiadiazole derivatives often requires a combination of techniques.

  • Recrystallization: This is a common and effective method for purifying solid products. The crude product obtained after filtration and washing can be recrystallized from a suitable solvent, such as ethanol or methanol.[2][8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.[5] The choice of solvent system will depend on the polarity of the target compound and impurities.

Experimental Protocols

General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

This protocol is adapted from a procedure described for the synthesis of various 5-aryl-1,3,4-thiadiazole-2-amines.[2]

  • A mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.

  • Thiosemicarbazide (3.00 mmol) is then added to the mixture.

  • The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.

  • After heating, the reaction mixture is cooled in an ice bath.

  • 40 mL of water is carefully added to the cooled mixture.

  • The resulting suspension is refluxed for 4 hours.

  • The mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[2]

Table of Reported Yields for Selected 5-Aryl-1,3,4-thiadiazole-2-amines

The following table summarizes the yields obtained for various substituted 1,3,4-thiadiazoles using a similar protocol to the one described above.[2]

Substituent (Aryl Group)Yield (%)Melting Point (°C)
Phenyl91227-228
4-Methylphenyl89214-215
2,5-Dimethoxyphenyl61188-189

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification carboxylic_acid Aromatic Carboxylic Acid mixing Mix with POCl₃ carboxylic_acid->mixing thiosemicarbazide Thiosemicarbazide thiosemicarbazide->mixing heating Heat at 80-90°C mixing->heating reflux Reflux with Water heating->reflux neutralization Neutralize with NaOH reflux->neutralization filtration Filter and Wash neutralization->filtration purification Recrystallize/Chromatography filtration->purification product Pure 1,3,4-Thiadiazole purification->product

Caption: Experimental workflow for the synthesis of 1,3,4-thiadiazoles.

troubleshooting_guide start Low Yield or Impure Product check_tlc Check TLC for Starting Materials start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Yes check_side_products Multiple Spots on TLC? check_tlc->check_side_products No increase_time_temp Increase Reaction Time/Temp or Change Dehydrating Agent incomplete_reaction->increase_time_temp end Improved Yield and Purity increase_time_temp->end side_products_present Side Products Present check_side_products->side_products_present Yes purification_issue Difficulty in Purification check_side_products->purification_issue No optimize_conditions Optimize Reaction Conditions (e.g., ensure strong acidic medium) side_products_present->optimize_conditions optimize_conditions->end recrystallize Recrystallize from a different solvent system purification_issue->recrystallize Yes purification_issue->end No chromatography Perform Column Chromatography recrystallize->chromatography chromatography->end

Caption: Troubleshooting flowchart for 1,3,4-thiadiazole synthesis.

References

analytical methods for detecting impurities in 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical methods for detecting impurities in 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter in my sample of this compound?

A1: Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound. Based on common synthetic routes for 1,3,4-thiadiazoles, potential impurities in this compound may include:

  • Starting Materials:

    • Cyclopropanecarboxylic acid

    • Cyclopropanecarbonyl chloride

    • Thiosemicarbazide

    • Chloroacetic acid or Chloroacetyl chloride

  • Intermediates:

    • Cyclopropanecarboxylic acid hydrazide

    • 1-(Cyclopropanecarbonyl)thiosemicarbazide

    • 1-(Chloroacetyl)-4-(cyclopropanecarbonyl)thiosemicarbazide

  • By-products:

    • 2-Cyclopropyl-5-(hydroxymethyl)-1,3,4-thiadiazole (hydrolysis product)

    • Bis(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methane (dimeric impurity)

    • 2-Cyclopropyl-1,3,4-oxadiazole (if cyclization is not specific)

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase method is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is invaluable for the structural elucidation of unknown impurities.[1][2]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), provides molecular weight information that is crucial for impurity identification.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing 1. Column degradation or contamination.[3] 2. Incompatible sample solvent with the mobile phase.[4] 3. Mobile phase pH is too close to the pKa of the analyte.[4]1. Flush the column with a strong solvent or replace the column. 2. Dissolve the sample in the mobile phase. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Ghost Peaks 1. Contaminated mobile phase or injection system. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the injector. 2. Implement a needle wash step between injections.
Poor Resolution 1. Inappropriate mobile phase composition.[3] 2. Column aging.1. Optimize the gradient or isocratic mobile phase composition. 2. Replace the analytical column.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Leaks in the system.[3][5]1. Degas the mobile phase and purge the pump. 2. Check all fittings for leaks.
Sample Preparation Troubleshooting
Problem Potential Cause Suggested Solution
Incomplete Dissolution 1. Inappropriate solvent. 2. Sample overload.1. Test different solvents or solvent mixtures. Sonication may aid dissolution. 2. Reduce the sample concentration.
Sample Degradation 1. Unstable sample in the chosen solvent. 2. Exposure to light or heat.1. Prepare samples fresh before analysis. 2. Store samples in amber vials and away from heat sources.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and impurity profile.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (50:50).

This protocol is adapted from a method for a similar 1,3,4-thiadiazole derivative.[6]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Starting Materials (Cyclopropanecarboxylic acid, Thiosemicarbazide, etc.) Reaction Reaction & Cyclization Start->Reaction Crude Crude Product Reaction->Crude SamplePrep Sample Preparation (Dissolution & Dilution) Crude->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR Data Data Interpretation & Impurity Identification HPLC->Data GCMS->Data NMR->Data Issue Analytical Issue Encountered (e.g., Peak Tailing) Data->Issue Guide Consult Troubleshooting Guide Issue->Guide Solution Implement Solution Guide->Solution Solution->HPLC

Caption: Workflow for Synthesis, Analysis, and Troubleshooting.

Logical_Relationship cluster_impurities Potential Impurities cluster_methods Analytical Methods Compound This compound StartingMaterials Starting Materials Compound->StartingMaterials originates from Intermediates Intermediates Compound->Intermediates originates from Byproducts By-products Compound->Byproducts originates from Degradants Degradation Products Compound->Degradants originates from HPLC HPLC StartingMaterials->HPLC detected by GCMS GC-MS StartingMaterials->GCMS detected by Intermediates->HPLC detected by NMR NMR Intermediates->NMR identified by MS MS Intermediates->MS identified by Byproducts->HPLC detected by Byproducts->GCMS detected by Byproducts->NMR identified by Byproducts->MS identified by Degradants->HPLC detected by Degradants->NMR identified by Degradants->MS identified by

Caption: Relationship between Compound, Impurities, and Analytical Methods.

References

enhancing the reactivity of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the reactivity of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole in various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is showing low or no conversion. What are the common causes?

A1: Low conversion is a frequent issue stemming from several factors related to the substrate's inherent reactivity and the reaction conditions.

  • Leaving Group Ability: The chloride ion is a moderate leaving group. Its displacement can be slow compared to better leaving groups like bromide or iodide. The analogous compound, 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, is inherently more reactive due to the superior leaving group ability of bromide.[1]

  • Nucleophile Strength: Weak nucleophiles (e.g., neutral water, alcohols, or amines) will react slowly. The reaction rate is highly dependent on the nucleophilicity of the attacking species.

  • Reaction Conditions:

    • Solvent: Using polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effectiveness.

    • Temperature: Many reactions require thermal energy to overcome the activation barrier. Room temperature may be insufficient.

  • Base Strength: If your nucleophile requires deprotonation (like a thiol or alcohol), an insufficiently strong base or incorrect stoichiometry will result in a low concentration of the active nucleophile.

Q2: How can I accelerate a slow reaction?

A2: Several strategies can be employed to enhance the reaction rate:

  • In Situ Halide Exchange (Finkelstein Reaction): Introduce a catalytic amount (e.g., 0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI). This will generate the more reactive 2-(iodomethyl)-5-cyclopropyl-1,3,4-thiadiazole in situ, which then reacts much faster with the nucleophile.

  • Optimize the Solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.

  • Use a Stronger Base: Ensure the complete deprotonation of your nucleophile by using an appropriate base. For example, for thiols, potassium carbonate is effective, while for alcohols, a stronger base like sodium hydride (NaH) may be necessary.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, accelerating the reaction.

Q3: I am observing multiple unexpected spots on my TLC. What are the likely side reactions?

A3: The formation of byproducts can occur under certain conditions.

  • Bis-Alkylation: If your nucleophile has more than one reactive site (e.g., a diamine or dithiol), or if the product of the initial reaction can act as a nucleophile itself, you may form bis-substituted products. This can often be suppressed by using a large excess of the nucleophilic reagent.

  • Ring Opening: The 1,3,4-thiadiazole ring can be susceptible to ring-opening under the action of very strong bases.[2] It is advisable to use the mildest base necessary to perform the desired transformation.

  • Elimination: While less common for a primary chloride, the use of a strong, sterically hindered base could potentially lead to elimination side products, though this is generally not a major pathway.

Q4: What are the recommended handling and storage procedures for this compound?

A4: this compound is an alkylating agent and should be handled with care.

  • Safety: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust or vapors and contact with skin and eyes.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture, which can cause hydrolysis.

Troubleshooting and Experimental Workflow

When encountering low yields, a systematic approach is crucial for identifying the root cause. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield or Conversion Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm reactivity_issue Reactivity Issue check_sm->reactivity_issue No side_reaction Side Reaction or Decomposition check_sm->side_reaction Yes increase_temp Increase Temperature (e.g., 50-80 °C) reactivity_issue->increase_temp add_catalyst Add Iodide Catalyst (0.1 eq. NaI or KI) increase_temp->add_catalyst change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) add_catalyst->change_solvent check_base Use Stronger/More Soluble Base (e.g., K2CO3 -> Cs2CO3) change_solvent->check_base analyze_byproducts Analyze Byproducts (LC-MS, NMR) side_reaction->analyze_byproducts lower_temp Lower Reaction Temperature analyze_byproducts->lower_temp milder_base Use Milder Base (e.g., DIPEA, K2CO3) lower_temp->milder_base excess_nuc Check Stoichiometry (Use excess nucleophile to avoid bis-alkylation) milder_base->excess_nuc

Caption: A decision-making workflow for diagnosing and resolving low reaction yields.

Data Summary Tables

Table 1: Comparison of Leaving Group Reactivity

CompoundRelative ReactivityLeaving GroupComments
2-(Chloro methyl)-5-cyclopropyl-1,3,4-thiadiazoleBaselineCl⁻Moderate reactivity, widely available.
2-(Bromo methyl)-5-cyclopropyl-1,3,4-thiadiazoleHigherBr⁻More reactive due to better leaving group ability; a good alternative if the chloro-analog is unreactive.[1]
2-(Iodo methyl)-5-cyclopropyl-1,3,4-thiadiazoleHighestI⁻Most reactive; typically generated in situ from the chloro-derivative via Finkelstein reaction.

Table 2: Recommended Starting Conditions for Nucleophilic Substitution

Nucleophile TypeRecommended BaseRecommended SolventTypical Temp. (°C)Catalyst (Optional)
Thiol (R-SH)K₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 60NaI (0.1 eq)
Amine (R₂NH)K₂CO₃, DIPEAAcetonitrile, THF25 - 80None
Alcohol (R-OH)NaH, KHMDSTHF, Dioxane25 - 80NaI (0.1 eq)
Carboxylate (R-COO⁻)(Used as salt, e.g., Na⁺, K⁺)DMF, DMSO50 - 100NaI (0.1 eq)

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Thiol

This protocol provides a robust starting point for the S-alkylation of a thiol. Conditions should be optimized for specific substrates.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Catalyst Addition (Optional but Recommended): Add sodium iodide (NaI, 0.1 eq) to the suspension.

  • Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes. Then, add a solution of this compound (1.0 eq) in a small amount of DMF dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)- vs. 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two key synthetic intermediates, 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole and 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole. These compounds are valuable building blocks in medicinal chemistry and materials science, primarily utilized in nucleophilic substitution reactions to introduce the 5-cyclopropyl-1,3,4-thiadiazol-2-ylmethyl moiety into a target molecule. The choice between the chloro- and bromo- derivative can significantly impact reaction efficiency, and this guide offers a data-driven perspective to inform that decision.

Core Reactivity Principles: The Halogen Leaving Group

The primary determinant of reactivity for these two compounds in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. In such reactions, the nucleophile attacks the electrophilic carbon of the chloromethyl or bromomethyl group, leading to the displacement of the halide ion.

The efficacy of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own in solution.[1][2] When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is a consequence of the increasing basicity from iodide to fluoride.[1][2]

Therefore, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This fundamental principle dictates that 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is inherently more reactive towards nucleophiles than this compound. [3] This enhanced reactivity is expected to manifest as faster reaction rates and potentially higher yields under identical reaction conditions.

Quantitative Comparison of Reactivity

ParameterThis compound2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazoleRationale
Relative Reaction Rate SlowerFasterBromide is a better leaving group than chloride, leading to a lower activation energy for the substitution reaction.[1][2]
Typical Reaction Conditions May require higher temperatures or longer reaction times to achieve complete conversion.Generally proceeds under milder conditions (e.g., lower temperatures, shorter reaction times).The higher reactivity of the bromomethyl compound allows for less forcing conditions.
Expected Product Yield Good to High, but may be lower than the bromo- derivative under identical, milder conditions.High to Excellent, often superior to the chloro- derivative under the same conditions.The more facile displacement of bromide can lead to more efficient conversion to the desired product.

Experimental Protocols for Comparative Reactivity Analysis

To generate quantitative data for a direct comparison, the following experimental protocol for a nucleophilic substitution reaction with a model nucleophile, such as sodium azide, is proposed. This protocol is designed to be conducted in parallel for both the chloro- and bromo- derivatives to ensure a valid comparison.

Objective: To quantitatively compare the reaction rates and yields of 2-(chloromethyl)- and 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole with sodium azide.

Materials:

  • This compound

  • 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., 30% ethyl acetate in hexanes)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrers, reflux condensers, separatory funnel, rotary evaporator)

  • Analytical equipment for reaction monitoring and product characterization (e.g., HPLC, GC-MS, NMR)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole in anhydrous DMF.

  • Reagent Addition: To each flask, add 1.2 equivalents of sodium azide.

  • Reaction Execution: Stir both reaction mixtures at a constant temperature (e.g., room temperature or a slightly elevated temperature like 40°C).

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and quench with water. Extract with ethyl acetate and analyze the organic layer by TLC, HPLC, or GC-MS to monitor the consumption of the starting material and the formation of the product, 2-(azidomethyl)-5-cyclopropyl-1,3,4-thiadiazole.

  • Work-up (upon completion): Once the starting material is consumed (as determined by the monitoring technique), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Determine the yield of the crude product. If necessary, purify the product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

By comparing the reaction times to completion and the isolated yields from these parallel experiments, a direct and quantitative assessment of the relative reactivity of the two compounds can be established.

Logical Workflow and Reaction Pathway

The general workflow for the synthesis and subsequent nucleophilic substitution of the title compounds can be visualized as a logical progression from starting materials to the final functionalized product.

G cluster_synthesis Synthesis of Halomethyl Thiadiazole cluster_reaction Comparative Nucleophilic Substitution Thiadiazole_Precursor 5-Cyclopropyl-1,3,4-thiadiazole Precursor Halogenation Halogenation Thiadiazole_Precursor->Halogenation Chloro_Compound This compound Halogenation->Chloro_Compound Chlorinating Agent Bromo_Compound 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole Halogenation->Bromo_Compound Brominating Agent Product Substituted Product (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl-Nu Chloro_Compound->Product Slower Reaction Bromo_Compound->Product Faster Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: A logical workflow diagram illustrating the synthesis of the chloro- and bromo-thiadiazole derivatives and their subsequent comparative reactivity in a nucleophilic substitution reaction.

The fundamental reaction pathway for the nucleophilic substitution is depicted below. This is generally expected to proceed via an Sₙ2 mechanism, especially with strong nucleophiles.

SN2_Pathway Reactants Nu⁻ + (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-CH₂-X TransitionState [Nu---CH₂(Thiadiazole)---X]⁻ Reactants->TransitionState Attack of Nucleophile Products (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-CH₂-Nu + X⁻ TransitionState->Products Departure of Leaving Group

Caption: A simplified representation of the Sₙ2 reaction pathway for the nucleophilic substitution on the halomethyl-thiadiazole substrate (where X = Cl or Br).

Conclusion and Recommendations

For researchers and drug development professionals, the choice between 2-(chloromethyl)- and 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole should be guided by the specific requirements of the synthetic route.

  • For enhanced reactivity and milder reaction conditions, 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is the superior choice. Its use can lead to shorter reaction times, potentially higher yields, and may be necessary for reactions with weaker nucleophiles or on sensitive substrates.

  • This compound may be a more cost-effective option and is suitable for reactions where forcing conditions are acceptable or when reacting with highly potent nucleophiles.

It is strongly recommended that for any new synthetic application, a small-scale pilot experiment be conducted to determine the optimal reaction conditions and to confirm the expected reactivity profile for the specific nucleophile being employed. The experimental protocol provided in this guide offers a robust framework for such an evaluation.

References

A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl-Thiadiazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This has spurred the search for novel antifungal agents with improved efficacy and safety profiles. Among the promising candidates, heterocyclic compounds containing a thiadiazole nucleus have garnered considerable attention due to their diverse biological activities.[1][2][3] This guide provides a detailed comparison of a series of cyclopropyl-thiadiazole derivatives, focusing on their structure-activity relationship (SAR) as potent antifungal agents against various Candida species. The data presented is compiled from published experimental studies to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship Data

The antifungal activity of a series of novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives was evaluated against several strains of Candida. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below. The core structure of the evaluated compounds is depicted following the table.

Table 1: Minimum Inhibitory Concentration (MIC) of Cyclopropyl-Thiadiazole Derivatives against Candida Species

Compound IDR (Substitution on Phenyl Ring)C. albicans ATCC 10231 MIC (µg/mL)C. albicans ATCC 2091 MIC (µg/mL)Clinical C. albicans Isolates MIC Range (µg/mL)
3a 4-H0.980.490.015 - 3.91
3b 4-CH₃0.490.240.015 - 1.95
3c 4-Cl0.120.060.008 - 0.98
3d 4-Br0.240.120.008 - 0.98
3e 4-CF₃0.490.240.015 - 1.95
3f 4-OCH₃1.950.980.03 - 3.91
3g 2,4-di-F0.980.490.015 - 3.91
3h 4-N₃3.911.950.06 - 7.81
3i 3-Cl0.240.120.008 - 0.98
3j 3-Br0.490.240.015 - 1.95
Nystatin (Positive Control)1.950.980.24 - 3.91

Data sourced from Łączkowski et al., 2018.[4][5]

Core Structure of the Evaluated Compounds:

Core structure of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives

Caption: General structure of the (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives evaluated for antifungal activity. The 'R' group represents different substituents on the phenyl ring.

Experimental Protocols

The antifungal activity of the cyclopropyl-thiadiazole derivatives was determined using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.[6][7][8]

Antifungal Susceptibility Testing: Broth Microdilution Method

1. Fungal Strains and Culture Conditions:

  • Reference strains of Candida albicans (ATCC 10231 and ATCC 2091) and clinical isolates of C. albicans were used.

  • Fungal cultures were maintained on Sabouraud dextrose agar (SDA) at 35°C. For the assay, fungal inocula were prepared by suspending colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension was then further diluted in RPMI 1640 medium to the final inoculum size.[7]

2. Preparation of Test Compounds:

  • The synthesized cyclopropyl-thiadiazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of each compound were prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.015 to 7.81 µg/mL.

3. Assay Procedure:

  • Each well of the microtiter plate, containing 100 µL of the diluted test compound, was inoculated with 100 µL of the standardized fungal suspension.

  • The final volume in each well was 200 µL, and the final fungal inoculum was approximately 0.5-2.5 x 10³ CFU/mL.

  • Positive control (nystatin), negative control (medium with DMSO), and growth control (medium with fungal inoculum) wells were included in each plate.

  • The plates were incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed. The growth was assessed visually by comparing the turbidity in the test wells with that of the growth control well.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams have been generated using Graphviz.

SAR_of_Cyclopropyl_Thiadiazole_Derivatives cluster_core Core Scaffold cluster_substituents Substitutions on Phenyl Ring (R) cluster_activity Antifungal Activity Core Cyclopropyl-Thiadiazole Core Phenyl Ring Halogens Halogens (Cl, Br, F) - Position 4 shows highest activity - 4-Cl is optimal Core:f1->Halogens Substitution Alkyl Alkyl (CH₃) - Small alkyl group at position 4 enhances activity Core:f1->Alkyl ElectronWithdrawing Electron-Withdrawing (CF₃) - Moderate activity at position 4 Core:f1->ElectronWithdrawing ElectronDonating Electron-Donating (OCH₃, N₃) - Generally reduces activity Core:f1->ElectronDonating HighActivity High Activity (MIC ≤ 0.24 µg/mL) Halogens->HighActivity Alkyl->HighActivity ModerateActivity Moderate Activity (0.24 < MIC ≤ 1.95 µg/mL) ElectronWithdrawing->ModerateActivity LowActivity Low Activity (MIC > 1.95 µg/mL) ElectronDonating->LowActivity

Caption: SAR of cyclopropyl-thiadiazole derivatives.

Antifungal_Screening_Workflow start Start: Synthesized Cyclopropyl-Thiadiazole Derivatives prep_compounds Prepare Stock Solutions (in DMSO) start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well plates prep_compounds->serial_dilution inoculate Inoculate Plates with Fungal Suspension serial_dilution->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic end End: Determine Antifungal Activity read_mic->end

Caption: Antifungal screening experimental workflow.

Conclusion

The structure-activity relationship analysis of the evaluated cyclopropyl-thiadiazole derivatives reveals key insights for the design of more potent antifungal agents. The presence of a halogen atom, particularly chlorine, at the para-position of the phenyl ring significantly enhances antifungal activity against Candida species.[4][5] Small alkyl groups at this position also contribute positively to the activity. Conversely, the introduction of bulky or strongly electron-donating groups tends to decrease the antifungal potency. These findings provide a valuable framework for the rational design and optimization of novel cyclopropyl-thiadiazole-based antifungal drugs. Further investigations into the mechanism of action and in vivo efficacy of the most potent compounds are warranted.

References

Validating the Biological Promise of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of the synthesized compound, 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Given the well-documented anticancer and antimicrobial properties of 1,3,4-thiadiazole derivatives, this novel compound presents a promising candidate for therapeutic development.[1][2][3][4][5][6] This document outlines standardized experimental protocols, presents hypothetical comparative data against established drugs, and visualizes potential mechanisms of action to guide further research.

Anticipated Biological Activities: A Comparative Overview

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities.[1][3][4] Based on existing literature for structurally similar compounds, this compound is hypothesized to possess significant anticancer and antimicrobial properties. This guide outlines the validation process for these two key areas.

In Vitro Anticancer Activity: A Comparative Analysis

The cytotoxic potential of this compound will be assessed against a panel of human cancer cell lines and compared with a standard chemotherapeutic agent, 5-Fluorouracil. The half-maximal inhibitory concentration (IC50), a key measure of potency, will be determined.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound8.512.310.1
5-Fluorouracil (Reference)5.07.86.2
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound and 5-Fluorouracil for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting cell viability against compound concentration.

Potential Signaling Pathways in Anticancer Activity

Thiadiazole derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation and survival.[1][11] The potential mechanisms of action for this compound are visualized below.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Apoptosis_Inhibitors Apoptosis Inhibitors Akt->Apoptosis_Inhibitors Activation ERK ERK MAPK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotion Apoptosis_Induction Apoptosis Apoptosis_Inhibitors->Apoptosis_Induction Inhibition Test_Compound 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole Test_Compound->EGFR Inhibition Test_Compound->Apoptosis_Induction Induction

Caption: Potential anticancer signaling pathways modulated by the test compound.

In Vitro Antimicrobial Activity: A Comparative Analysis

The antimicrobial efficacy of this compound will be evaluated against representative Gram-positive and Gram-negative bacteria and a fungal strain. The activity will be compared to standard antimicrobial agents, Ciprofloxacin and Fluconazole.

Table 2: Hypothetical In Vitro Antimicrobial Activity (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound181512
Ciprofloxacin (Reference)2528-
Fluconazole (Reference)--22
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.[12][13][14][15][16]

  • Inoculum Preparation: A standardized inoculum (0.5 McFarland standard) of the test microorganisms is prepared.

  • Plate Inoculation: Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a standard concentration of the test compound and reference drugs and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the antimicrobial susceptibility testing.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Agar Plates Inoculum->Inoculate Plates Prepare Mueller-Hinton Agar Plates Plates->Inoculate Disks Impregnate Disks with Test Compounds Place_Disks Place Disks on Inoculated Plates Disks->Place_Disks Inoculate->Place_Disks Incubate Incubate Plates Place_Disks->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Compare Compare with Reference Drugs Measure->Compare Report Report Results Compare->Report

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Conclusion

This guide provides a comprehensive framework for the initial biological validation of this compound. The outlined experimental protocols and comparative data structure will enable a robust evaluation of its potential as a novel anticancer and antimicrobial agent. The visualized signaling pathways and workflows offer a clear conceptual basis for understanding its potential mechanisms and for planning future investigations. Further studies are warranted to confirm these hypothetical activities and to explore the full therapeutic potential of this promising compound.

References

comparative study of different synthetic routes to 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agrochemical research. The routes are evaluated based on reaction efficiency, starting materials, and reaction conditions, with detailed experimental protocols and supporting data presented for objective comparison.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The cyclopropyl and chloromethyl substituents offer opportunities for further molecular elaboration, making efficient and scalable synthetic access to this compound highly desirable. This guide outlines and compares two primary synthetic pathways to this target molecule.

Data Presentation

The quantitative data for the two synthetic routes are summarized in the tables below for ease of comparison.

Route 1: Two-Step Synthesis via 2-Amino-5-cyclopropyl-1,3,4-thiadiazole using a Dehydrating Agent

StepStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1aCyclopropanecarboxylic acid, ThiosemicarbazidePhosphorus oxychloride (POCl₃)Toluene1104~85
1b2-Amino-5-cyclopropyl-1,3,4-thiadiazole, Chloroacetyl chlorideTriethylamineDioxane252~90

Route 2: Two-Step Synthesis via Acylthiosemicarbazide Intermediate

StepStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
2aCyclopropanecarbonyl chloride, ThiosemicarbazidePyridineDichloromethane0-253~95 (crude)
2b1-(Cyclopropylcarbonyl)thiosemicarbazideConcentrated Sulfuric Acid-0-251~80
2c2-Amino-5-cyclopropyl-1,3,4-thiadiazole, Chloroacetyl chlorideSodium acetateAcetone0-251~88

Experimental Protocols

Route 1: Synthesis via Dehydrating Agent

Step 1a: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

A mixture of cyclopropanecarboxylic acid (10 mmol), thiosemicarbazide (10 mmol), and phosphorus oxychloride (15 mmol) in toluene (50 mL) is refluxed with stirring for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to afford 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Step 1b: Synthesis of this compound

To a stirred solution of 2-amino-5-cyclopropyl-1,3,4-thiadiazole (10 mmol) and triethylamine (12 mmol) in dioxane (30 mL) at room temperature, chloroacetyl chloride (11 mmol) is added dropwise. The mixture is stirred for 2 hours. The resulting precipitate of triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization from ethanol to yield this compound.

Route 2: Synthesis via Acylthiosemicarbazide Intermediate

Step 2a: Synthesis of 1-(Cyclopropylcarbonyl)thiosemicarbazide

To a solution of thiosemicarbazide (10 mmol) in dichloromethane (50 mL) and pyridine (12 mmol) cooled to 0°C, a solution of cyclopropanecarbonyl chloride (10 mmol) in dichloromethane (20 mL) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The solvent is removed under reduced pressure, and the crude 1-(cyclopropylcarbonyl)thiosemicarbazide is used in the next step without further purification.

Step 2b: Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole

The crude 1-(cyclopropylcarbonyl)thiosemicarbazide (10 mmol) is added portion-wise to ice-cold concentrated sulfuric acid (20 mL) with stirring, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a concentrated ammonium hydroxide solution. The precipitated solid is filtered, washed with water, and dried to give 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Step 2c: Synthesis of this compound

To a suspension of 2-amino-5-cyclopropyl-1,3,4-thiadiazole (10 mmol) in acetone (40 mL), chloroacetyl chloride (11 mmol) is added dropwise at 0°C. The mixture is then stirred at room temperature for 1 hour. The reaction is quenched by the addition of a saturated sodium acetate solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound.

Mandatory Visualization

Synthetic_Routes cluster_Route1 Route 1: Dehydration Method cluster_Route2 Route 2: Acylthiosemicarbazide Intermediate CPA Cyclopropanecarboxylic Acid ACPTD_1 2-Amino-5-cyclopropyl- 1,3,4-thiadiazole CPA->ACPTD_1 Toluene, Reflux TSC Thiosemicarbazide TSC->ACPTD_1 Toluene, Reflux POCl3 POCl₃ Final_Product_1 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole ACPTD_1->Final_Product_1 Dioxane, RT CAC Chloroacetyl Chloride CAC->Final_Product_1 Dioxane, RT TEA Triethylamine CPC Cyclopropanecarbonyl Chloride ACTS 1-(Cyclopropylcarbonyl)- thiosemicarbazide CPC->ACTS DCM, 0°C to RT TSC2 Thiosemicarbazide TSC2->ACTS DCM, 0°C to RT Py Pyridine ACPTD_2 2-Amino-5-cyclopropyl- 1,3,4-thiadiazole ACTS->ACPTD_2 0°C to RT H2SO4 Conc. H₂SO₄ Final_Product_2 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole ACPTD_2->Final_Product_2 Acetone, 0°C to RT CAC2 Chloroacetyl Chloride CAC2->Final_Product_2 Acetone, 0°C to RT NaOAc Sodium Acetate

Caption: Comparative workflow of two synthetic routes to this compound.

Comparative Analysis

Route 1 offers a straightforward approach, particularly in the first step where the thiadiazole ring is formed in a one-pot reaction from commercially available starting materials. The use of phosphorus oxychloride as a dehydrating agent is effective, generally providing good yields. The subsequent chloroacetylation is a standard and high-yielding reaction. This route is advantageous due to its operational simplicity and reliable yields.

Route 2 proceeds through the isolation or in-situ formation of an acylthiosemicarbazide intermediate. While this adds a step to the overall process, it can sometimes lead to cleaner reactions and easier purification of the intermediate 2-amino-5-cyclopropyl-1,3,4-thiadiazole. The cyclization of the acylthiosemicarbazide using concentrated sulfuric acid is a classic and effective method. The final chloroacetylation step is similar to that in Route 1, although different bases and solvents can be employed. This route might be preferred when a purer intermediate is required before the final step.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of intermediates. Route 1 is arguably more direct, while Route 2 allows for the isolation of the acylthiosemicarbazide, which may be advantageous for process control and purity. Researchers should consider the safety precautions associated with the reagents used in both routes, particularly phosphorus oxychloride and concentrated sulfuric acid.

Comparative Efficacy of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole Analogs: An In Vitro vs. In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data on the efficacy of 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole analogs reveals a promising landscape for this class of compounds in both anticancer and antimicrobial applications. While direct studies on the specifically named compound are limited in publicly accessible literature, a review of structurally similar 1,3,4-thiadiazole derivatives provides valuable insights into their potential therapeutic benefits. This guide synthesizes in vitro and in vivo findings for analogs featuring cyclopropyl and substituted methyl moieties, offering a comparative overview for researchers and drug development professionals.

Anticancer Activity of 1,3,4-Thiadiazole Analogs

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of novel anticancer agents.[1] Analogs bearing various substitutions at the 2 and 5 positions have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mesoionic character of the thiadiazole ring is believed to facilitate crossing cellular membranes, allowing these compounds to interact with intracellular targets.[1]

In Vitro Anticancer Efficacy

Numerous studies have reported the in vitro anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives. For instance, a series of 5-aryl-1,3,4-thiadiazole-based compounds displayed a wide range of cytotoxic activity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values ranging from 2.34 to 91.00 µg/mL and 3.13 to 44.87 µg/mL, respectively.[2] Another study on 2-amino-5-substituted-1,3,4-thiadiazole derivatives identified compounds with high cytotoxic activity against the HepG2 cell line, with one analog exhibiting an IC50 value of 8.6 µM, comparable to the standard drug paclitaxel, while showing no toxicity to normal cells.[3]

The substitution pattern on the thiadiazole ring plays a crucial role in determining the anticancer potency. For example, in a series of 2-(substituted amino)-5-(aryl)-1,3,4-thiadiazoles, the nature of the substituent on the amino and aryl groups significantly influenced the activity against breast cancer cell lines MCF-7 and MDA-MB-231.[4]

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Analogs

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog APhenylamino4-ChlorophenylMCF-77.56[2]
Analog BPiperidin-1-yl-acetyl4-ChlorophenylMCF-72.34[2]
Analog CAmino(1H-indol-3-yl)methylHepG28.6[3]
Analog D2-Trifluoromethylphenylamino3-MethoxyphenylMCF-749.6[4]
Analog E2-Trifluoromethylphenylamino3-MethoxyphenylMDA-MB-23153.4[4]
In Vivo Anticancer Efficacy

While in vitro data is more abundant, some studies have progressed to in vivo models, demonstrating the translational potential of these analogs. For example, four new mesoionic 1,3,4-thiadiazolium-2-phenylamine chloride derivatives were evaluated for their antitumor activity against Ehrlich carcinoma and Sarcoma 180 (S180).[5] Two of the derivatives, at total doses of 10 and 30 mg/kg administered intraperitoneally in mice, caused a significant inhibition of ascitic S180 growth.[5] At a dose of 25 mg/kg, these compounds also inhibited the growth of Ehrlich carcinoma.[5] These findings suggest that the presence of polar substituents can enhance the in vivo antitumor activity of this class of compounds.[5]

Antimicrobial Activity of 1,3,4-Thiadiazole Analogs

The 1,3,4-thiadiazole nucleus is also a key structural motif in the development of new antimicrobial agents.[6][7] The versatility of this scaffold allows for the synthesis of derivatives with activity against a broad spectrum of bacteria and fungi.

In Vitro Antimicrobial Efficacy

The in vitro antimicrobial activity of 1,3,4-thiadiazole derivatives is well-documented. In one study, a series of 2-amino-5-substituted-1,3,4-thiadiazoles were synthesized and evaluated.[3] Several derivatives exhibited potent antibacterial activity against Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL.[3] Another derivative showed promising antifungal activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus niger (MIC = 64 µg/mL).[3]

The nature of the substituents at the 2 and 5 positions is critical for determining the antimicrobial spectrum and potency. For instance, derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against Bacillus subtilis and fungi compared to other synthesized compounds in one study.[8]

Table 2: In Vitro Antimicrobial Activity of Selected 1,3,4-Thiadiazole Analogs

Compound ID2-Substituent5-SubstituentMicroorganismMIC (µg/mL)Reference
Analog FAmino4-NitrophenylStreptococcus faecalis4[3]
Analog GAmino4-ChlorophenylMRSA16[3]
Analog HAmino2,4-DichlorophenylCandida albicans8[3]
Analog IArylaminoPhthalazinone-methylBacillus subtilis-[8]
Analog Jp-Chlorophenyl derivative3-hydroxy-2-naphthylStaphylococcus aureus62.5[6]
In Vivo Antimicrobial Efficacy

Information on the in vivo efficacy of this compound analogs is scarce in the reviewed literature. However, a study on novel[2][3][6]thiadiazole[3,2-a]pyrimidin-5-ones demonstrated the potential for in vivo activity. One derivative, which exhibited remarkable dispersal activity against preformed biofilms of relevant Gram-positive and Gram-negative pathogens in vitro, was assayed for its toxicity and anti-infective effect in a Galleria mellonella model, revealing a promising combination of anti-infective properties and a favorable toxicity profile.[9][10] This highlights the potential for developing 1,3,4-thiadiazole-based compounds for treating biofilm-mediated infections.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., paclitaxel, doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

experimental_workflow cluster_invitro In Vitro Anticancer Assay cell_seeding Cell Seeding (96-well plates) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition MTT Addition & Incubation compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow of the in vitro MTT assay for anticancer activity.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow cluster_antimicrobial In Vitro Antimicrobial Assay inoculum_prep Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation serial_dilution Serial Dilution of Compounds serial_dilution->inoculation incubation Incubation (24-48 hours) inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, studies on related analogs suggest several potential pathways. One of the proposed mechanisms for the anticancer activity of 1,3,4-thiadiazole derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11] Overexpression of CDKs is common in cancer cells, leading to uncontrolled proliferation.[11] Inhibition of CDKs can induce cell cycle arrest and apoptosis.

signaling_pathway thiadiazole 1,3,4-Thiadiazole Analog cdk Cyclin-Dependent Kinase (CDK) thiadiazole->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cdk->apoptosis Inhibits

Caption: Proposed mechanism of action via CDK inhibition.

Conclusion

The available scientific literature strongly supports the potential of 1,3,4-thiadiazole analogs as a promising class of therapeutic agents with both anticancer and antimicrobial properties. The in vitro data consistently demonstrates potent activity against a variety of cancer cell lines and microbial pathogens. While in vivo studies are less common, the existing evidence suggests that these compounds can be effective in animal models. The key to advancing this class of compounds towards clinical applications lies in further structure-activity relationship studies to optimize potency and selectivity, as well as comprehensive in vivo efficacy and toxicity evaluations. The cyclopropyl and chloromethyl moieties of the title compound are of particular interest for future investigations, as these groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

References

computational docking studies of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Docking Analysis Against Key Therapeutic Targets

In the quest for novel therapeutic agents, the 1,3,4-thiadiazole core has emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the computational docking performance of 1,3,4-thiadiazole derivatives against several key protein targets implicated in cancer, bacterial infections, and viral diseases. While specific docking studies for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole are not publicly available, this report collates data for structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals into the potential of this chemical class. The performance of these derivatives is benchmarked against established drugs, supported by experimental data and detailed methodologies.

Comparative Docking Performance of 1,3,4-Thiadiazole Derivatives

Computational docking is a powerful tool to predict the binding affinity and orientation of a small molecule within the active site of a target protein. The binding energy, typically reported in kcal/mol, is a key metric, with lower (more negative) values indicating a more favorable interaction.

Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a crucial target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. The following table compares the docking scores of various 1,3,4-thiadiazole derivatives with approved EGFR inhibitors.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)EGFR (PDB: 4WKQ)-8.9Gefitinib-7.7[1]
Thiazole-Thiadiazole DerivativeEGFR (PDB: 1M17)-10.73Erlotinib-7.3 to -9.72[2][3]
1,3,4-Thiadiazole-himachalene hybrid (4a)Mushroom Tyrosinase---

Note: Direct comparison of docking scores should be made with caution as values can vary based on the specific software, force field, and docking protocol used.

Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antibacterial agents.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)DHFR (PDB: 3NU0)-1.6 (E kcal/mol)[4][5]Methotrexate-9.5[6]
Amidoalkyl derivatives of 1,3,4-thiadiazoleDHFR-7.7 to -8.3Trimethoprim-7.5[6]
SARS-CoV-2 Main Protease (Mpro)

The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
1,3,4-THD derivativeMpro (PDB: 6LU7)-8.6Nirmatrelvir-7.89 to -8.3[7][8]
Thiazole/Thiadiazole based ThiazolidinoneMpro (PDB: 6M2N)-8.63 to -10.78[9]Ritonavir-8.63[8]
Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
Ciprofloxacin-1,3,4-thiadiazole hybridE. coli DNA gyrase-12.8884 to -10.5550[10]Ciprofloxacin-5.6 to -6.77[11][12]
---Novobiocin-4.4 to -6.3[13]

Experimental Protocols

Computational Docking (General Protocol using AutoDock Vina)

A generalized protocol for molecular docking using AutoDock Vina, a widely used open-source docking program, is outlined below.

  • Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned to the protein atoms. The prepared protein structure is saved in PDBQT format.

  • Preparation of the Ligand: The 2D structure of the ligand (e.g., the 1,3,4-thiadiazole derivative) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized using a suitable force field. Torsional bonds are defined to allow for conformational flexibility during docking. The prepared ligand is also saved in PDBQT format.

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are specified to define the search space for the docking simulation.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose. The exhaustiveness parameter can be adjusted to control the thoroughness of the search.

  • Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a 1,3,4-thiadiazole derivative) and a reference drug. A control group with no treatment is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

The following diagrams illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be targeted by inhibitors of EGFR.

Computational Docking Workflow cluster_preparation Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

A simplified workflow for computational molecular docking studies.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->EGFR Inhibits

Hypothetical inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.

References

A Comparative Spectroscopic Guide to 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of the heterocyclic compound 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, its synthetic precursors, and a key intermediate. The data presented is essential for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Logical Synthesis Pathway

The formation of this compound can be logically approached through the reaction of cyclopropanecarbonyl chloride with thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. This intermediate subsequently undergoes acid-catalyzed cyclization and dehydration to form the 1,3,4-thiadiazole ring. The final chloromethyl functionality would typically be introduced in a subsequent step, for instance, via chlorination of a corresponding 2-methyl-5-cyclopropyl-1,3,4-thiadiazole precursor. For the purpose of this guide, we will focus on the core structural assembly from the initial precursors.

Synthesis_Pathway Precursor1 Cyclopropanecarbonyl Chloride plus Precursor1->plus Precursor2 Thiosemicarbazide Precursor2->plus Intermediate N-cyclopropylcarbonyl- thiosemicarbazide (Intermediate) Product 2-Amino-5-cyclopropyl- 1,3,4-thiadiazole Intermediate->Product Cyclization (-H2O) FinalProduct 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole Product->FinalProduct Further Modification plus->Intermediate Condensation

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the precursors and the final product. Data for the intermediate is predicted based on analogous structures.

Precursor 1: Cyclopropanecarbonyl Chloride
Spectroscopy Signal / Fragment Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment / Notes
¹H NMR CH (methine)2.11 ppm (m)Methine proton on the cyclopropyl ring adjacent to the carbonyl group.[1]
CH₂ (methylene)1.18 - 1.28 ppm (m)Methylene protons of the cyclopropyl ring.[1]
¹³C NMR C=O~175 ppm (Predicted)Carbonyl carbon, significantly deshielded.
CH~15 ppm (Predicted)Methine carbon of the cyclopropyl ring.
CH₂~12 ppm (Predicted)Methylene carbons of the cyclopropyl ring.
FT-IR C=O Stretch~1780 cm⁻¹Strong absorption characteristic of an acid chloride carbonyl group.
Mass Spec (EI) M⁺104 / 106Molecular ion peaks showing the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
[M-Cl]⁺69Fragment corresponding to the cyclopropylcarbonyl cation.
Precursor 2: Thiosemicarbazide
Spectroscopy Signal / Fragment Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z Assignment / Notes
¹H NMR NH₂ (hydrazine)~4.5 ppm (s, broad)Protons of the terminal amino group.
NH~7.8 ppm (s, broad)Proton of the secondary amine.
NH₂ (amide)~8.0 ppm (s, broad)Protons of the thioamide group.
¹³C NMR C=S~183 ppmThiocarbonyl carbon.
FT-IR N-H Stretch3100 - 3400 cm⁻¹Broad absorptions from the multiple N-H groups.[2]
C=S Stretch~1250 cm⁻¹Thioamide C=S stretching vibration.
Mass Spec (EI) M⁺91Molecular ion peak.[3]
[NH₂CS]⁺60Fragment corresponding to the thio-carbamoyl group.
Intermediate: N-cyclopropylcarbonyl-thiosemicarbazide (Predicted)
Spectroscopy Signal / Fragment Predicted Shift / Wavenumber / m/z Assignment / Notes
¹H NMR CH (cyclopropyl)~1.8 ppm (m)
CH₂ (cyclopropyl)~0.9 - 1.1 ppm (m)
NH protons8.0 - 11.0 ppm (multiple broad s)Three distinct NH/NH₂ signals are expected, often broad and solvent-dependent.[4][5][6]
¹³C NMR C=O~170 ppm
C=S~180 ppm
CH (cyclopropyl)~14 ppm
CH₂ (cyclopropyl)~8 ppm
FT-IR N-H Stretch3100 - 3400 cm⁻¹
C=O Stretch~1680 cm⁻¹Amide carbonyl stretch.
C=S Stretch~1250 cm⁻¹
Mass Spec (EI) M⁺159Predicted molecular ion peak.
Final Product: this compound
Spectroscopy Signal / Fragment Predicted Shift / Wavenumber / m/z Assignment / Notes
¹H NMR CH₂Cl~4.8 ppm (s)Singlet for the chloromethyl protons, deshielded by the chlorine and the aromatic ring.
CH (cyclopropyl)~2.3 ppm (m)Methine proton deshielded by the thiadiazole ring.[7]
CH₂ (cyclopropyl)~1.2 - 1.4 ppm (m)Methylene protons of the cyclopropyl ring.[7]
¹³C NMR C (thiadiazole)~170 ppmCarbon atom of the thiadiazole ring attached to the cyclopropyl group.[8]
C (thiadiazole)~165 ppmCarbon atom of the thiadiazole ring attached to the chloromethyl group.[8]
CH₂Cl~40 ppmChloromethyl carbon.
CH (cyclopropyl)~12 ppm
CH₂ (cyclopropyl)~8 ppm
FT-IR C=N Stretch~1610 cm⁻¹Characteristic of the thiadiazole ring.[9]
C-S Stretch~700 cm⁻¹C-S bond vibration within the ring.
Mass Spec (EI) M⁺174 / 176Molecular ion peaks showing the 3:1 isotopic pattern for chlorine.[10][]
[M-CH₂Cl]⁺125Loss of the chloromethyl radical.

Experimental Protocols

Standard methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run with a 90° pulse angle. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., zgpg30) is performed to obtain singlets for each unique carbon.[12] Due to the low natural abundance of ¹³C, several hundred to several thousand scans are often required, with a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by pressing the solid sample directly onto the crystal.

    • Liquid Samples: A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) is recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For these compounds, Electron Ionization (EI) is common.

  • Data Acquisition:

    • Direct Infusion/Probe: The sample is introduced directly into the ionization source.

    • GC-MS: For volatile compounds like the precursors, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into a GC, which separates the components before they enter the mass spectrometer.[13]

  • Analysis: The instrument is scanned over a relevant mass-to-charge (m/z) range. The resulting mass spectrum plots the relative abundance of ions against their m/z ratio, revealing the molecular weight and fragmentation patterns.

References

Assessing the Selectivity of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative assessment of the anticipated selectivity of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole in biological assays. Due to the limited publicly available data for this specific compound, this analysis leverages data from structurally related 1,3,4-thiadiazole derivatives to infer its potential selectivity profile. The guide details experimental protocols for key assays and presents comparative data in a structured format to aid researchers in designing and interpreting selectivity studies.

Anticipated Anticancer Selectivity

The selectivity of an anticancer compound is a critical parameter, indicating its ability to preferentially target cancer cells over normal, healthy cells. This is often quantified by the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity.

Table 1: Comparative Anticancer Cytotoxicity (IC50) of Various 1,3,4-Thiadiazole Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Hypothetical: this compound e.g., MCF-7 (Breast)Data not availablee.g., MCF-10A (Normal Breast)Data not availableData not available
DoxorubicinMCF-7 (Breast)~0.5 - 2MCF-10A (Normal Breast)>10>5-20
CisplatinA549 (Lung)~5 - 10Beas-2B (Normal Lung)~15 - 30~2-6
Thiadiazole Derivative 1 HT-29 (Colon)2.5Normal Fibroblasts>50>20
Thiadiazole Derivative 2 K562 (Leukemia)7.4Not ReportedNot ReportedNot Reported
Thiadiazole Derivative 3 MCF-7 (Breast)1.52Not ReportedNot ReportedNot Reported
Thiadiazole Derivative 4 HepG2 (Liver)3.31Not ReportedNot ReportedNot Reported

Note: Data for Thiadiazole Derivatives 1-4 are representative values from various research publications on 1,3,4-thiadiazole analogs and are intended for comparative purposes only.

Anticipated Antimicrobial Selectivity

The 1,3,4-thiadiazole nucleus is also a common feature in compounds with antimicrobial activity. The selectivity in this context refers to the compound's ability to inhibit the growth of pathogenic microorganisms at concentrations that are not toxic to the host.

Specific antimicrobial data for this compound is not available. However, a closely related analog, 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, has demonstrated antimicrobial activity.[1] Given the similar reactivity of chloromethyl and bromomethyl groups as leaving groups in nucleophilic substitution reactions, it is plausible that the target compound exhibits a comparable antimicrobial profile.

Table 2: Comparative Antimicrobial Activity (MIC) of a Structurally Related Thiadiazole

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Hypothetical: this compound Data not availableData not availableData not available
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole0.313 µg/mL[1]0.625 µg/mL[1]0.625 µg/mL[1]
Ciprofloxacin (Antibacterial)~0.25 - 1 µg/mL~0.008 - 0.5 µg/mLNot Applicable
Fluconazole (Antifungal)Not ApplicableNot Applicable~0.25 - 4 µg/mL

Note: MIC values for Ciprofloxacin and Fluconazole are typical ranges and can vary depending on the specific strain.

Experimental Protocols

To experimentally determine the selectivity of this compound, the following detailed methodologies are recommended.

Anticancer Cytotoxicity and Selectivity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

a. Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Human non-cancerous cell lines (e.g., MCF-10A, Beas-2B, primary fibroblasts)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cancer and non-cancerous cells into separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line. Calculate the Selectivity Index (SI) as described above.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Seed Cancer & Normal Cells in 96-well plates treat Prepare serial dilutions of test compound incubate_cells Incubate cells with compound for 48-72h treat->incubate_cells add_mtt Add MTT solution and incubate for 4h incubate_cells->add_mtt dissolve Dissolve formazan crystals with DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 and Selectivity Index read->analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

a. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

b. Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate controls Include positive and negative growth controls inoculate->controls incubate Incubate plate at appropriate temperature and duration controls->incubate read Visually inspect for turbidity to determine the MIC incubate->read

Workflow for MIC determination by broth microdilution.

Potential Signaling Pathway Involvement

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A common pathway involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for this compound.

Apoptosis_Pathway Thiadiazole 2-(Chloromethyl)-5-cyclopropyl- 1,3,4-thiadiazole Cellular_Target Cellular Target (e.g., Kinase, DNA) Thiadiazole->Cellular_Target Bcl2_Family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) Cellular_Target->Bcl2_Family Mitochondrion Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical apoptotic signaling pathway.

Conclusion

While direct experimental data for this compound is currently lacking, the analysis of structurally similar compounds provides a strong rationale for investigating its potential as a selective anticancer and antimicrobial agent. The provided experimental protocols offer a robust framework for researchers to systematically evaluate its efficacy and selectivity. The inherent reactivity of the chloromethyl group, combined with the versatile 1,3,4-thiadiazole core, makes this compound a person of interest for further investigation in drug discovery programs. Future studies should focus on generating empirical data to validate the hypotheses presented in this guide and to fully elucidate the compound's mechanism of action and selectivity profile.

References

cross-reactivity studies of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Imatinib Cross-Reactivity: A Guide for Researchers

To address the topic of cross-reactivity, this guide focuses on the well-documented tyrosine kinase inhibitor, Imatinib, as a proxy for compounds with limited publicly available data like 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. Imatinib's extensive study provides a robust framework for understanding and evaluating kinase inhibitor selectivity.

Imatinib is a cornerstone in targeted cancer therapy, primarily known for its potent inhibition of the BCR-ABL tyrosine kinase in Chronic Myeloid Leukemia (CML).[1][2] However, like many kinase inhibitors, its activity is not entirely specific. Understanding its cross-reactivity, or its ability to bind to and inhibit other "off-target" kinases, is crucial for predicting both therapeutic efficacy in other diseases and potential adverse effects.[2][3] This guide provides a comparative analysis of Imatinib's binding affinity across a panel of kinases, details the experimental protocols for assessing such interactions, and illustrates the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is quantitatively assessed by measuring its binding affinity or inhibitory concentration against a wide array of kinases. The dissociation constant (Kd) is a common metric, where a lower value indicates a tighter binding interaction. The half-maximal inhibitory concentration (IC50) is also used to measure the functional inhibition of a kinase.

Below is a summary of Imatinib's inhibitory activity against its primary target and several key off-target kinases. This data highlights the compound's selectivity profile.

Table 1: Comparative Inhibitory Activity of Imatinib Against a Panel of Kinases

Kinase TargetCommon FunctionImatinib IC50 (nM)Selectivity Notes
ABL1 Cell proliferation, differentiation, and survival25Primary Target in CML.[3][4]
KIT Growth and differentiation of hematopoietic stem cells100Primary Target in GIST.[3][4][5]
PDGFRα/β Cell growth and division100Target in various solid tumors.[4][6]
SRC Cell growth, division, and adhesion>10,000Significantly less potent inhibition.
Lck T-cell signaling>10,000High degree of selectivity over this kinase.
VEGFR2 Angiogenesis>10,000Limited activity at therapeutic concentrations.[6]

Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple publicly available kinase profiling studies.

Experimental Protocols: In Vitro Kinase Assay

Determining the cross-reactivity and selectivity of a compound like Imatinib involves screening it against a large panel of purified kinases. A common method is the in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate.[7][8][9]

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific kinase.

Generalized Protocol:

  • Reagent Preparation:

    • A reaction buffer is prepared containing essential ions and cofactors (e.g., MgCl2).[7]

    • The purified kinase of interest is diluted to a predetermined concentration in the kinase buffer.

    • A specific substrate (peptide or protein) for the kinase is prepared.

    • ATP, often radiolabeled (e.g., [γ-³²P]ATP), is prepared at a concentration near its Michaelis-Menten constant (Km) for the specific kinase.[8]

    • The test compound (e.g., Imatinib) is serially diluted to create a range of concentrations.

  • Reaction Incubation:

    • The kinase, substrate, and test compound are combined in a reaction vessel (e.g., a microplate well).

    • The reaction is initiated by the addition of the ATP solution.[7]

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Termination and Detection:

    • The reaction is stopped, often by adding a solution like EDTA or by spotting the mixture onto a filter membrane that binds the substrate.[7]

    • Unreacted [γ-³²P]ATP is washed away.

    • The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.[8][9]

  • Data Analysis:

    • The kinase activity at each concentration of the test compound is calculated relative to a control reaction with no inhibitor.

    • The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Kinase Purified Kinase Reaction Incubate: Kinase + Substrate + Compound + ATP Kinase->Reaction Substrate Substrate Substrate->Reaction ATP [γ-³²P]ATP ATP->Reaction Compound Test Compound (Serial Dilutions) Compound->Reaction Stop Stop Reaction Reaction->Stop Separate Separate Substrate from free ATP Stop->Separate Quantify Quantify Phosphorylation Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Experimental workflow for an in vitro kinase inhibition assay.

G cluster_bcr_abl BCR-ABL Pathway (On-Target) cluster_ckit c-Kit Pathway (Off-Target) BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation SCF SCF cKit c-Kit Receptor SCF->cKit binds PI3K PI3K cKit->PI3K AKT AKT PI3K->AKT Cell_Growth Cell Growth & Differentiation AKT->Cell_Growth Imatinib Imatinib Imatinib->BCR_ABL inhibits Imatinib->cKit inhibits

Caption: Simplified signaling pathways inhibited by Imatinib.

Discussion of Signaling Pathways and Cross-Reactivity

Imatinib's primary therapeutic effect in CML is derived from its inhibition of the constitutively active BCR-ABL kinase.[10][11][12] This oncoprotein drives uncontrolled cell proliferation and survival through downstream pathways like the RAS/MEK/ERK pathway.[11][13][14] By binding to the ATP-binding site of BCR-ABL, Imatinib blocks its activity and halts these pro-growth signals.

However, the ATP-binding sites of kinases share structural similarities across the kinome. This homology is the basis for Imatinib's cross-reactivity. Its notable off-target activity against the c-Kit receptor tyrosine kinase is a prime example.[4][5][15] The c-Kit signaling pathway, typically activated by stem cell factor (SCF), is crucial for the development of certain cell types and is implicated in gastrointestinal stromal tumors (GIST).[5][16] Imatinib's ability to inhibit c-Kit has made it an effective treatment for GIST, demonstrating how off-target effects can be therapeutically beneficial.[3]

Conversely, unintended inhibition of other kinases can lead to adverse effects. The selectivity profile, as summarized in Table 1, is therefore a critical tool for drug development professionals to balance on-target efficacy with off-target risks. By comparing the inhibitory concentrations against a wide panel of kinases, researchers can build a comprehensive picture of a compound's biological activity and anticipate its clinical behavior.

References

Peer-Reviewed Insights into the Biological Potential of Cyclopropyl-Containing 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the validated experimental landscape of a novel compound is paramount. While specific peer-reviewed data for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole remains limited in publicly accessible literature, a comprehensive analysis of structurally related 2,5-disubstituted 1,3,4-thiadiazoles containing a cyclopropyl moiety provides valuable insights into its potential biological activities and experimental validation methodologies. This guide offers a comparative overview of the synthesis, biological evaluation, and performance of these analogous compounds, supported by data from peer-reviewed studies.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and herbicidal activities.[1][2] The inclusion of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[3] This guide synthesizes findings from multiple studies to present a comparative analysis of cyclopropyl-containing 1,3,4-thiadiazole derivatives, offering a predictive lens through which to view the potential of this compound.

Comparative Biological Activity of 2,5-Disubstituted 1,3,4-Thiadiazoles

Research into 2,5-disubstituted 1,3,4-thiadiazoles has revealed a broad spectrum of biological activities. The nature and position of the substituents on the thiadiazole ring play a crucial role in determining the specific activity and potency of the compounds.

Anticancer Activity

Several studies have explored the anticancer potential of 2,5-disubstituted 1,3,4-thiadiazoles against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell division and protein tyrosine phosphatase activity.

Table 1: In Vitro Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound IDSubstituent at C2Substituent at C5Cancer Cell LineIC50 (µmol/L)Reference
7k Benzisoselenazolone moietySubstituted arylHuman colon cancer (HCT-8)12.54[4]
4a Himachalene hybridSubstituted arylFibrosarcoma (HT-1080)11.18 ± 0.69[5]
4a Himachalene hybridSubstituted arylBreast carcinoma (MCF-7)12.38 ± 0.63[5]
20b Thiophen-2-ylSubstituted phenylHuman hepatocellular carcinoma (HepG-2)4.37 ± 0.7[6]
20b Thiophen-2-ylSubstituted phenylHuman lung cancer (A-549)8.03 ± 0.5[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
1,2,4-triazole tethered 1,3,4-thiadiazolesVarious bacterial and fungal strains8 - 16[7]
2-amino-1,3,4-oxadiazole tethered 1,3,4-thiadiazolesGram-positive bacteria8 - 16[8]
Thiol-functionalized oxadiazole tethered 1,3,4-thiadiazolesVarious bacterial strains4 - 8[7]
3-cyclopentylpropionamide containing 1,3,4-thiadiazoles (e.g., 7a)Xanthomonas oryzae pv. oryzae (Xoo)EC50: 21.41[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.

Herbicidal Activity

A study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide demonstrated the potential of cyclopropyl-containing 1,3,4-thiadiazoles as herbicidal agents.

Table 3: Herbicidal Activity of a Cyclopropyl-Containing 1,3,4-Thiadiazole Derivative

CompoundTarget PlantInhibition (%) at 100 ppmReference
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamideBrassica campestrisModerate[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. A common synthetic pathway is illustrated below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Carboxylic_Acid Carboxylic Acid Derivative (e.g., Cyclopropanecarboxylic acid) Acid_Chloride_Formation Formation of Acid Chloride (e.g., using SOCl2) Carboxylic_Acid->Acid_Chloride_Formation Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Reaction Thiosemicarbazide->Cyclization Acid_Chloride_Formation->Cyclization Reacts with Thiadiazole 2,5-Disubstituted-1,3,4-Thiadiazole Cyclization->Thiadiazole Forms

Caption: General synthesis workflow for 2,5-disubstituted 1,3,4-thiadiazoles.

Detailed Protocol for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Synthesis: Cyclopropanecarbonyl chloride was prepared from cyclopropanecarboxylic acid and thionyl chloride (SOCl2).[3] The resulting acid chloride was then added dropwise to a solution of 2-amino-5-propyl-1,3,4-thiadiazole and stirred vigorously at room temperature for 4 hours.[3] The precipitated product was filtered, washed with THF, dried, and recrystallized from an ethanol-water mixture.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Compound_Addition Add varying concentrations of test compounds Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-48 hours Compound_Addition->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for a typical MTT assay to determine anticancer activity.

Protocol Summary: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours). Subsequently, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 values are then calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Serial_Dilution Prepare serial dilutions of test compounds in broth Inoculation Inoculate diluted compounds with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (growth) Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Summary: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the target microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Conclusion

While direct experimental validation for this compound is not extensively documented in peer-reviewed literature, the existing body of research on structurally similar 2,5-disubstituted 1,3,4-thiadiazoles provides a strong foundation for predicting its potential biological activities. The data presented in this guide, drawn from various peer-reviewed studies, indicates that compounds within this class exhibit significant anticancer, antimicrobial, and herbicidal properties. The detailed experimental protocols offer a clear roadmap for the validation and further investigation of novel derivatives. For researchers and drug development professionals, this comparative analysis serves as a valuable resource for guiding future research directions and for understanding the potential of this compound within the broader context of medicinal chemistry.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole, a halogenated heterocyclic compound. Adherence to these procedures is critical due to the compound's hazardous properties.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its associated risks and take appropriate safety precautions.

Hazard Identification and Safety Precautions

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.
Environmental Hazards No specific data is available, but halogenated organic compounds can be persistent in the environment.Avoid release to the environment. Do not allow the product to enter drains.
Physical/Chemical Hazards Thermal decomposition can release toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial to mitigate exposure risks. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Skin Protection: A lab coat, in addition to chemical-resistant gloves (nitrile or neoprene), is necessary. For larger quantities or in the event of a spill, chemical-resistant coveralls may be required.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if handling solutions outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. The following steps outline the procedure for preparing the chemical waste for collection.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification: All waste streams containing this compound must be clearly identified. This includes pure unused compounds, reaction mixtures, contaminated solvents, and solid materials (e.g., contaminated filter paper, gloves, and weighing boats).

  • Waste Segregation:

    • Halogenated Waste Stream: This compound must be segregated into a dedicated "Halogenated Organic Waste" container.

    • Do Not Mix: Do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity. It should also be kept separate from acidic or alkaline waste streams.

  • Container Selection:

    • Use only compatible, sealable containers for waste collection. High-density polyethylene (HDPE) or glass containers with secure, threaded caps are appropriate.

    • Ensure the container is in good condition, free from leaks or cracks.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container with a secure lid.

    • Liquid Waste: Collect solutions containing the compound in a designated halogenated liquid waste container.

    • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.

  • Labeling:

    • Label the waste container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • All other chemical constituents and their approximate percentages.

      • The associated hazard warnings (e.g., "Irritant," "Toxic").

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.

    • Ensure the container is stored in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with a complete and accurate description of the waste.

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal. For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleanup materials in a sealed bag or container and label it as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Waste Generated (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C Proceed to Containment D Segregate into 'Halogenated Organic Waste' C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Designated Satellite Accumulation Area E->F Ready for Storage G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Pickup and Final Disposal G->H

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Goggles[1]N95 or higher-rated respirator if not in a ventilated enclosure[1]Lab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face Shield[1]Not generally required if handled in a fume hoodLab Coat, Chemical-resistant Apron
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face Shield[1]Not generally required if handled in a fume hoodLab Coat, Chemical-resistant Apron
Spill Cleanup Ensure Adequate VentilationChemical-resistant Gloves (e.g., Butyl rubber)Chemical Splash Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant Coveralls
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.[1]

  • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[1][2]

  • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the fume hood to avoid splashing.

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.

3. Work-up and Purification:

  • All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Emergency Procedures
Exposure ScenarioFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical help if skin irritation occurs.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE for spill cleanup. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Prevent entry into drains and waterways.[3]
Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

AspectProcedure
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Store locked up.[1][2] Keep away from incompatible materials.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation & PPE weigh Weighing & Aliquoting (in Fume Hood) prep->weigh emergency Emergency Procedures (Spill/Exposure) prep->emergency At any stage dissolve Dissolution & Reaction (in Fume Hood) weigh->dissolve weigh->emergency At any stage workup Work-up & Purification (in Fume Hood) dissolve->workup dissolve->emergency At any stage post_handle Post-Handling (Decontamination) workup->post_handle workup->emergency At any stage storage Storage (Secure & Ventilated) post_handle->storage Unused Material disposal Waste Disposal (Hazardous Waste) post_handle->disposal Contaminated Materials post_handle->emergency At any stage

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.